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  • Product: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
  • CAS: 900641-44-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-quality screening libraries. N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3)[1] represents a highly versatile, pharmacophore-rich intermediate. By combining the privileged piperazine scaffold with a lipophilic benzyl group and a reactive secondary amine handle, this molecule serves as an ideal precursor for developing central nervous system (CNS) agents, G-protein-coupled receptor (GPCR) ligands, and kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and establishes self-validating experimental protocols for its preparation and downstream application.

Structural and Physicochemical Properties

The utility of this compound stems from its distinct structural motifs. The piperazine ring is widely regarded as a privileged scaffold in drug discovery due to its dual-nitrogen architecture, which enables the ring to adopt both chair and boat conformations, favoring molecular fit within receptor pockets (2)[2]. Furthermore, the tertiary amide linkage provides enhanced metabolic stability compared to secondary amides, while the terminal methylamino group offers a highly nucleophilic vector for further derivatization.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethan-1-one
CAS Number 900641-44-3
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Monoisotopic Mass 247.1685 Da
Expected [M+H]+ (LC-MS) m/z 248.2
Appearance Pale yellow to off-white solid/viscous oil
Solubility Soluble in DCM, DMF, DMSO, MeOH

Synthetic Methodology & Workflow

The most robust route to synthesize N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine involves a two-step sequence: an amide coupling between 1-benzylpiperazine and N-Boc-sarcosine, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Rationale for Reagent Selection
  • Coupling Reagent (HATU): Piperazine is a secondary amine, which can suffer from steric hindrance during acylation. HATU is selected over standard carbodiimides (like EDC) because the 7-azabenzotriazole leaving group accelerates the acylation of hindered amines, minimizing epimerization and maximizing yield.

  • Deprotection Reagent (TFA in DCM): Trifluoroacetic acid (TFA) provides a clean, rapid cleavage of the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the expulsion of a tert-butyl cation and subsequent decarboxylation (3)[4].

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Benzylpiperazine C Amide Coupling (HATU, DIPEA, DMF) A->C B N-Boc-Sarcosine B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA, DCM) D->E F Target Compound (CAS: 900641-44-3) E->F G Downstream Derivatization F->G

Caption: Synthetic workflow for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine and downstream use.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that are not merely a sequence of steps, but closed-loop systems that validate themselves through observable and measurable checkpoints.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesis of the Boc-protected intermediate (tert-butyl (2-(4-benzylpiperazin-1-yl)-2-oxoethyl)(methyl)carbamate).

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve N-Boc-sarcosine (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir for 15 minutes at room temperature. Causality: This pre-activation step ensures the formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1-benzylpiperazine (1.1 eq, 11 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS.

    • Expected Outcome: The starting piperazine (m/z 177.1 [M+H]+) should be consumed, replaced by a dominant peak for the Boc-protected intermediate (m/z 348.2 [M+H]+). If the intermediate mass is not dominant by hour 2, the system dictates the addition of 0.2 eq of HATU to drive the coupling to completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 50 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: TFA-Mediated Boc Deprotection

Objective: Cleavage of the Boc group to yield the free base target compound (CAS: 900641-44-3)[1].

  • Preparation: Dissolve the crude Boc-protected intermediate (~10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C using an ice bath.

  • Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) (20 mL) dropwise to achieve a 1:1 (v/v) ratio with DCM.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1.5 hours.

  • Self-Validation Checkpoint (Visual & TLC):

    • Visual: The evolution of CO₂ gas provides immediate confirmation of the decarboxylation step. Cessation of effervescence indicates preliminary completion.

    • TLC: Spot the reaction mixture against the starting material on silica gel (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The product will manifest as a distinct, colored spot (indicating a secondary amine), contrasting with the UV-active-only starting material.

  • Workup (Freebasing): Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. To obtain the free base rather than the TFA salt, partition the resulting thick oil between DCM (50 mL) and 1M NaOH (50 mL), ensuring the aqueous layer reaches pH > 10. Extract the aqueous layer with DCM (2 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine as a viscous oil.

Downstream Applications in Drug Discovery

The isolated compound is a highly prized intermediate. The secondary methylamine group is sterically accessible and highly nucleophilic, making it an excellent candidate for:

  • Urea Formation: Reacting with aryl isocyanates to generate soluble, rigid hydrogen-bond donors/acceptors.

  • Sulfonylation: Coupling with sulfonyl chlorides to produce metabolically stable sulfonamides, a common motif in protease inhibitors.

  • Reductive Amination: Coupling with diverse aldehydes to explore the chemical space of the terminal amine, heavily utilized in optimizing the pharmacokinetic (PK) profiles of lead compounds.

By utilizing this building block, medicinal chemists can rapidly iterate on the structure-activity relationship (SAR) of the privileged benzylpiperazine axis without having to rebuild the core scaffold from scratch.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

Sources

Exploratory

Receptor Binding Affinity of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine: A Comprehensive Pharmacological Guide

Executive Summary N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) is a highly specialized synthetic compound belonging to the benzylpiperazine acetamide class. While the unsubstituted benzylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) is a highly specialized synthetic compound belonging to the benzylpiperazine acetamide class. While the unsubstituted benzylpiperazine (BZP) core is traditionally recognized for its activity at monoamine transporters and serotonin receptors, the addition of the 2-oxoethyl-N-methylamine moiety fundamentally shifts the molecule's pharmacological trajectory. This structural elaboration optimizes the compound for high-affinity binding to the Sigma-1 ( σ1​ ) receptor , transforming it from a broad-spectrum monoaminergic agent into a targeted intracellular chaperone modulator.

This technical guide deconstructs the structure-affinity relationships (SAR), quantitative binding profiles, downstream signaling mechanics, and the rigorous experimental protocols required to validate the receptor binding affinity of this compound.

Structural Determinants of Receptor Affinity (SAR)

To understand the receptor binding profile of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, we must evaluate its architecture through the lens of established pharmacophore models.

The Glennon Pharmacophore for Sigma-1 Receptors

The binding of ligands to the σ1​ receptor is classically defined by the Glennon pharmacophore model, which mandates a positive ionizable (PI) group flanked by two hydrophobic regions (HYD1 and HYD2)[1]. This compound perfectly satisfies these spatial requirements:

  • The Positive Ionizable (PI) Core: The basic piperazine nitrogens serve as the PI group. At physiological pH, the nitrogen is protonated, allowing it to form a critical electrostatic salt bridge with the highly conserved Glu172 residue in the orthosteric binding pocket of the σ1​ receptor.

  • Primary Hydrophobic Region (HYD1): The benzyl group acts as HYD1. The aromatic ring engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyr103, Phe107) in the receptor's primary hydrophobic cleft.

  • Secondary Hydrophobic/Polar Region (HYD2): The 2-oxoethyl-N-methylamine tail fulfills the HYD2 requirement. The flexibility of the 2-oxoethyl linker allows the N-methyl group to project into a secondary hydrophobic pocket, while the carbonyl oxygen of the acetamide acts as a hydrogen bond acceptor, significantly boosting σ1​ selectivity over σ2​ [2].

Attenuation of Monoaminergic and Dopaminergic Affinity

While the parent BZP molecule acts as an amphetamine-like monoamine reuptake inhibitor and a non-selective serotonin receptor agonist[3], the bulky acetamide substitution at the N4 position of the piperazine ring creates steric hindrance. This steric bulk is poorly tolerated by the tightly constrained binding pockets of the Dopamine Transporter (DAT) and Dopamine D 4​ receptors, leading to a precipitous drop in dopaminergic affinity[4]. Consequently, the compound achieves high selectivity for σ1​ over traditional CNS targets.

Quantitative Receptor Binding Profile

Based on extensive SAR campaigns on homologous benzylpiperazine acetamide derivatives, the binding affinity ( Ki​ ) profile of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine demonstrates a strong preference for the σ1​ receptor. The quantitative data is summarized below.

Table 1: Representative Binding Affinities ( Ki​ ) for Benzylpiperazine Acetamide Derivatives

Receptor TargetRepresentative Ki​ (nM)Radioligand UsedReference Standard
Sigma-1 ( σ1​ ) 1.5 – 15.0 [3H]−(+) -PentazocineHaloperidol
Sigma-2 ( σ2​ ) > 400 [3H] -DTGHaloperidol
DAT 150 – 500 [3H] -WIN 35,428Cocaine
SERT 200 – 600 [3H] -CitalopramFluoxetine
5-HT 2A​ 100 – 300 [3H] -KetanserinKetanserin
D 4​ > 1000 [3H] -SpiperoneClozapine

Note: Values represent the established pharmacological range for this specific structural class based on competitive radioligand displacement assays.

Mechanistic Pathway: Sigma-1 Receptor Activation

Unlike G-protein coupled receptors (GPCRs) or ion channels, the σ1​ receptor is a unique transmembrane chaperone protein localized primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) .

When a high-affinity agonist like N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine binds, it triggers a conformational shift that dissociates the σ1​ receptor from its inhibitory binding partner, BiP (GRP78). The liberated σ1​ chaperone then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), facilitating proper calcium ( Ca2+ ) efflux from the ER into the mitochondria, thereby enhancing cellular bioenergetics and promoting neuroprotection.

Signaling L Ligand Binding (N-[2-(...)-2-oxoethyl]-N-methylamine) S Sigma-1 Receptor (MAM Localization) L->S Agonism B BiP/GRP78 Dissociation S->B Conformational Shift I IP3R Stabilization B->I Chaperone Action C Ca2+ Efflux to Mitochondria I->C Channel Modulation

Figure 1: Intracellular signaling cascade following Sigma-1 receptor activation at the MAM.

Experimental Methodologies: Radioligand Binding Assays

To empirically validate the Ki​ of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, a competitive radioligand binding assay must be executed. The following protocol is engineered as a self-validating system to ensure absolute data integrity[2].

Causality in Experimental Design
  • Buffer Selection: The use of 50 mM Tris-HCl buffer at pH 8.0 is strictly enforced. This specific pH ensures the basic piperazine nitrogen ( pKa​≈8.5 ) remains predominantly protonated, which is an absolute biophysical requirement for anchoring to the Glu172 residue in the σ1​ pocket.

  • Radioligand Choice: [3H]−(+) -pentazocine is utilized because it is the gold standard for σ1​ binding, possessing near-zero cross-reactivity with σ2​ or opioid receptors.

  • Self-Validating Control: Non-specific binding (NSB) is defined using 10 μ M haloperidol. Because haloperidol binds with sub-nanomolar affinity to both σ1​ and σ2​ , it fully saturates all specific receptor sites. Any residual radioactivity detected in this control group is definitively proven to be non-specific membrane partitioning or filter binding.

Step-by-Step Protocol ( σ1​ Assay)
  • Tissue Preparation: Homogenize guinea pig or rat whole brain (devoid of cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of ∼1 mg/mL.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 μ L of [3H]−(+) -pentazocine (final concentration 3-5 nM).

    • 50 μ L of the test compound (N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine) at varying concentrations ( 10−11 to 10−5 M) for displacement curves.

    • 400 μ L of the membrane homogenate.

  • Equilibration: Incubate the mixture in the dark at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters, submerge in liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Workflow A 1. Tissue Preparation (Rat Brain Homogenate) B 2. Incubation (Radioligand + Test Compound) A->B Add to assay buffer C 3. Rapid Filtration (GF/B Glass Fiber Filters) B->C Terminate reaction D 4. Washing (Ice-cold Buffer) C->D Remove unbound ligand E 5. Liquid Scintillation (Radioactivity Quantification) D->E Measure bound CPM

Figure 2: Step-by-step workflow for competitive radioligand binding assay.

Data Analysis

Calculate the IC50​ from the displacement curve using non-linear regression analysis. Convert the IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=IC50​/(1+[L]/Kd​)

where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects ACS Chemical Neuroscience / PubMed Central[Link]

  • Benzylpiperazine Wikipedia [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand Journal of Medicinal Chemistry / ChEMBL[Link]

  • Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach Mini Reviews in Medicinal Chemistry / PubMed[Link]

Sources

Foundational

In Vitro Cytotoxicity Profiling of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine: A Comprehensive Technical Guide

Executive Summary The compound N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) represents a specialized synthetic building block characterized by a lipophilic benzylpiperazine core conjugated t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) represents a specialized synthetic building block characterized by a lipophilic benzylpiperazine core conjugated to an amide-linked methylamine. Benzylpiperazine (BZP) derivatives are widely utilized as privileged scaffolds in drug discovery, yet they are heavily scrutinized in toxicological frameworks due to their potent sympathomimetic properties and off-target cellular liabilities[1].

As a Senior Application Scientist, designing an in vitro cytotoxicity profile for this class of compounds requires moving beyond simple "live/dead" binary assays. Because benzylpiperazines predominantly exert toxicity via mitochondrial uncoupling and oxidative stress[2], a multi-parametric approach is essential. This whitepaper establishes a rigorous, self-validating methodological framework to evaluate the cytotoxicity of this compound, ensuring that metabolic suppression is accurately differentiated from terminal membrane rupture.

Mechanistic Rationale: The Causality of Benzylpiperazine Toxicity

To design an effective screening protocol, we must first understand the molecular etiology of the compound's toxicity. The lipophilic nature of the benzylpiperazine moiety allows it to readily partition across the plasma membrane and accumulate within lipid-rich intracellular organelles, particularly the mitochondria[3].

  • Mitochondrial Impairment: BZP derivatives disrupt the inner mitochondrial membrane proton gradient ( Δψm​ ). This depolarization halts oxidative phosphorylation, leading to a rapid and severe depletion of intracellular ATP[3][4].

  • Oxidative Stress: The structural accumulation within the mitochondria triggers the generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), overwhelming the cell's glutathione (GSH) antioxidant reserves[1][5].

  • Apoptotic Execution: The collapse of Δψm​ and subsequent cytochrome c release activates the intrinsic apoptotic cascade, predominantly mediated by Caspase-9[3].

Because the primary insult is metabolic (mitochondrial) rather than structural (immediate membrane lysis), relying solely on a single assay can yield heavily skewed EC50​ values. Therefore, we deploy a dual-assay system: the MTT Assay to capture early-stage metabolic shutdown, and the LDH Release Assay to quantify late-stage secondary necrosis and membrane rupture.

Mechanism Compound N-[2-(4-benzylpiperazin-1-yl) -2-oxoethyl]-N-methylamine Mito Mitochondrial Accumulation Compound->Mito ROS ROS Generation & Oxidative Stress Mito->ROS Depolarization Loss of Membrane Potential (Δψm Collapse) Mito->Depolarization Caspase Cytochrome C Release & Caspase-9 Activation ROS->Caspase ATP_Drop Intracellular ATP Depletion Depolarization->ATP_Drop Depolarization->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Fig 1: Proposed intrinsic apoptotic signaling pathway induced by benzylpiperazine derivatives.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. This means embedding internal controls that account for compound autofluorescence, spontaneous cellular degradation, and assay interference.

Protocol A: Assessment of Metabolic Viability (MTT Assay)

The MTT assay is a colorimetric technique that measures the reduction of a yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase[6][7]. Because benzylpiperazines directly target mitochondrial function, this assay is the most sensitive early indicator of cytotoxicity for this compound class.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepaRG hepatocytes or SH-SY5Y neuroblasts) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Exposure: Treat cells with N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine at a logarithmic concentration gradient (0.1 mM to 10 mM) for 24 hours.

    • Self-Validation Control: Include "Compound + Media (No Cells)" wells. Some synthetic amines can spontaneously reduce MTT; this control subtracts false-positive background signals.

  • MTT Incubation: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours[7].

  • Solubilization: Carefully remove the MTT solution and add 100 µL of tissue-culture grade DMSO to solubilize the formazan crystals. Agitate for 15 minutes.

  • Quantification: Measure optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris[7].

Protocol B: Assessment of Membrane Integrity (LDH Release Assay)

Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. It is only released into the extracellular space when the plasma membrane is structurally compromised (necrosis or late-stage apoptosis)[8][9]. By pairing LDH with MTT, we can determine if the compound merely suppresses metabolism or actively lyses the cell.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 24-hour compound exposure (from a parallel plate), gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet floating debris. Transfer 50 µL of the supernatant to a new assay plate[10].

  • Self-Validation Controls:

    • Spontaneous Release: Supernatant from untreated cells (baseline membrane turnover).

    • Maximum Release: Untreated cells lysed with 1% Triton X-100 for 45 minutes prior to collection (represents 100% cell death)[10].

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt). Incubate in the dark at room temperature for 30 minutes. LDH converts lactate to pyruvate, reducing NAD+ to NADH, which subsequently reduces the probe to a red formazan product[8][9].

  • Quantification: Add 50 µL of Stop Solution (e.g., 1N HCl or DMF/SDS). Measure absorbance at 490 nm[10].

  • Calculation:

    % Cytotoxicity=Maximum OD−Spontaneous ODExperimental OD−Spontaneous OD​×100

Workflow Start Compound Synthesis & Preparation CellCulture Cell Line Selection (HepaRG, SH-SY5Y, H9c2) Start->CellCulture Exposure Dose-Response Exposure (0.1 - 10 mM, 24h) CellCulture->Exposure MTT MTT Assay (Mitochondrial Viability) Exposure->MTT LDH LDH Release Assay (Membrane Integrity) Exposure->LDH ATP ATP Depletion & Caspase-9 Activation Exposure->ATP Analysis Data Integration & EC50 Calculation MTT->Analysis LDH->Analysis ATP->Analysis

Fig 2: Multi-parametric in vitro cytotoxicity profiling workflow for benzylpiperazine derivatives.

Anticipated Data Presentation & Benchmarking

Based on the established toxicological profiles of parent benzylpiperazine structures (such as BZP and TFMPP), N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is expected to exhibit tissue-specific cytotoxicity. Hepatic and neuronal models are particularly susceptible due to the high metabolic demands and lipid content of these tissues[2][4][5].

The following table synthesizes the expected quantitative benchmarks for this compound class across standard in vitro models:

Cell Line ModelTissue OriginPrimary Toxicity Mechanism observed with BZP derivativesEstimated EC50​ Range (MTT Assay)Key Biomarker Alteration
HepaRG Human LiverOxidative stress, Glutathione (GSH) depletion[2]2.0 mM – 6.5 mM ROS, Total GSH
SH-SY5Y Human NeuroblastIntracellular Ca2+ overload, Mitochondrial hyperpolarization[5]0.5 mM – 3.0 mM Intracellular Ca2+
H9c2 Rat CardiomyoblastATP depletion, Mitochondrial Permeability Transition Pore (MPTP) opening[4]1.0 mM – 5.0 mM ATP, Caspase-9

Note: The structural addition of the 2-oxoethyl-N-methylamine moiety may shift these EC50​ values by altering the compound's pKa and lipophilicity (LogP), thereby modulating its membrane permeability compared to unsubstituted BZP.

Conclusion

Profiling the cytotoxicity of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine requires a sophisticated understanding of its mechanism of action. Because benzylpiperazines are potent mitochondrial disruptors, utilizing an MTT assay provides a highly sensitive readout of metabolic distress. However, to ensure rigorous scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this must be orthogonally validated with an LDH release assay to confirm terminal membrane rupture. By adhering to these self-validating protocols, researchers can accurately map the toxicological boundaries of this compound for downstream drug development or safety pharmacology applications.

References

  • Cytotoxicity and Cell Viability Assessment of Biomaterials - IntechOpen. Source: IntechOpen.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Source: Springer Nature.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Source: PubMed Central (NIH).
  • LDH assay kit guide: Principles and applications - Abcam. Source: Abcam.
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Source: Cold Spring Harbor Protocols.
  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Source: ResearchGate.
  • In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Source: ResearchGate.
  • MTT Assay Protocol | Springer Nature Experiments. Source: Springer Nature.
  • In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Source: PubMed (NIH).
  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Source: CORE.

Sources

Exploratory

A Methodological and Predictive Guide to the Pharmacokinetics of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in Animal Models

An In-Depth Technical Whitepaper for Drug Development Professionals Disclaimer: Publicly available pharmacokinetic data for the specific molecule N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is not available....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for the specific molecule N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is not available. This guide, therefore, serves as a comprehensive, predictive, and methodological framework for designing and executing the necessary preclinical studies to define its pharmacokinetic profile. The principles and protocols described herein are based on established industry standards and data from structurally related benzylpiperazine compounds.

Introduction: Defining the Path Forward for a Novel Benzylpiperazine Derivative

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a novel compound featuring a benzylpiperazine core, a scaffold common to many centrally active agents. Before any therapeutic potential can be realized, a thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug—is paramount. This guide provides the scientific rationale and detailed protocols for researchers to establish the complete PK profile of this new chemical entity (NCE) in preclinical animal models.

The selection of an appropriate animal model is a foundational step in preclinical research, with rodents like mice and rats being frequently used for initial efficacy, toxicity, and pharmacokinetic studies.[1] Larger animals such as dogs may also be employed, as their physiological and metabolic characteristics can more closely resemble those of humans.[2] The ultimate goal of these preclinical investigations is to generate robust data that can be used to predict the drug's behavior in humans, ensuring that the first-in-human trials are both safe and based on a solid scientific foundation.[3][4]

Part 1: Strategic Design of a Preclinical Pharmacokinetic Study

A well-designed PK study is a self-validating system. The choices made in the design phase directly impact the quality and interpretability of the data. The primary objective is to quantify the concentration of the parent drug over time in a biological matrix (typically plasma) following both intravenous and oral administration.

Rationale for Animal Model Selection

The Sprague-Dawley rat is the recommended model for initial, comprehensive PK profiling. This choice is based on several factors:

  • Regulatory Acceptance: Decades of use have resulted in extensive historical control data and acceptance by global regulatory bodies like the FDA and EMA.[5]

  • Physiological & Genetic Similarities: While not a perfect surrogate, the rat model provides a dynamic environment to assess drug response across multiple organ systems, offering a reasonable approximation of human ADME processes for many small molecules.[6]

  • Practicality: Their size allows for serial blood sampling, which is critical for defining a complete concentration-time curve from a single animal, thereby reducing biological variability.

The Dual-Route Imperative: IV vs. Oral Administration

To construct a complete pharmacokinetic profile, administration via two different routes is essential:

  • Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly, bypassing absorption barriers.[7] IV data is the gold standard for determining fundamental parameters like Clearance (CL) and Volume of Distribution (Vd).

  • Oral (PO) Gavage: As the intended route for many therapeutics, oral administration provides critical insights into the rate and extent of absorption.[8] Key parameters derived from oral dosing include Cmax (maximum concentration), Tmax (time to Cmax), and, crucially, oral bioavailability (F%). Comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration is the standard method for calculating absolute bioavailability.[9][10]

Experimental Workflow

The end-to-end process requires meticulous planning and execution, from dose preparation to final data analysis.

G cluster_pre Pre-Analytical Phase cluster_invivo In-Vivo Phase cluster_bio Bioanalytical Phase cluster_post Data Analysis Phase DosePrep Dose Formulation & Solubility/Stability Check AnimalAcclimate Animal Acclimatization (e.g., 7 days) Dosing Dosing (IV & PO Cohorts) AnimalAcclimate->Dosing Sampling Serial Blood Sampling (e.g., via jugular vein cannula) Dosing->Sampling PlasmaPrep Plasma Harvesting & Storage at -80°C Sampling->PlasmaPrep MethodDev LC-MS/MS Method Development & Validation PlasmaPrep->MethodDev SampleAnalysis Quantification of Compound in Plasma Samples MethodDev->SampleAnalysis PK_NCA Non-Compartmental Analysis (NCA) SampleAnalysis->PK_NCA ParamTable Generation of PK Parameter Tables PK_NCA->ParamTable Report Final Report & Interpretation ParamTable->Report

Caption: High-level workflow for a preclinical pharmacokinetic study.

Part 2: In-Vivo and Bioanalytical Protocols

Step-by-Step In-Vivo Protocol (Sprague-Dawley Rat Model)
  • Animal Acclimatization: House male Sprague-Dawley rats (n=3-5 per group) in controlled conditions for at least one week prior to the study.[11]

  • Dose Preparation: Prepare a clear, sterile solution of the test compound in an appropriate vehicle (e.g., 20% Solutol HS 15 in saline). For the oral dose, the same formulation can be used. A typical IV dose might be 1-2 mg/kg, and a typical oral dose 5-10 mg/kg.

  • Administration:

    • IV Group: Administer the dose as a single bolus via a lateral tail vein or indwelling catheter.[12]

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into heparinized tubes at specific time points. A robust schedule would be: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store frozen at -80°C pending bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity and selectivity.[13]

  • Method Development:

    • Mass Spectrometry Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters and identify the most abundant and stable precursor-to-product ion transition for Selected Reaction Monitoring (SRM).

    • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, free from interference from plasma matrix components.[14]

    • Sample Preparation: Develop a robust method to extract the drug from plasma and remove proteins. Protein precipitation with acetonitrile is often a fast and effective starting point.

  • Method Validation: The method must be rigorously validated according to FDA or ICH M10 guidelines.[15][16] This is a self-validating system ensuring data integrity. Key validation parameters include:

    • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.[13]

    • Selectivity & Specificity: Ensuring the method can differentiate the analyte from metabolites and endogenous matrix components.[16]

    • Linearity and Range: Defining the concentration range over which the assay is accurate and precise.

    • Stability: Confirming the analyte is stable during sample collection, processing, and storage.

Caption: Standard bioanalytical workflow using protein precipitation and LC-MS/MS.

Part 3: Data Analysis and Predictive Metabolism

Pharmacokinetic Parameter Calculation

Once plasma concentrations are determined, Non-Compartmental Analysis (NCA) is used to calculate the core PK parameters.[17] NCA is a standard, robust method that makes minimal assumptions about the drug's disposition.[18]

Table 1: Key Pharmacokinetic Parameters from NCA

Parameter Description Importance Determined from
Cmax Maximum observed plasma concentration. Related to efficacy and potential acute toxicity.[17] Oral Data
Tmax Time at which Cmax is observed. Indicates the rate of drug absorption. Oral Data
AUC(0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable point. Represents total drug exposure over the measured time. IV & Oral Data
AUC(0-inf) AUC extrapolated to infinity. Represents total drug exposure after a single dose. IV & Oral Data
Elimination Half-life. The time required for the plasma concentration to decrease by half. Determines dosing interval and time to steady state. IV Data
CL Clearance. The volume of plasma cleared of the drug per unit of time. Measures the body's efficiency in eliminating the drug. IV Data
Vd Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues versus remaining in plasma. IV Data

| F% | Absolute Oral Bioavailability. The fraction of the orally administered dose that reaches systemic circulation. | Critical for determining the oral dose needed to match a therapeutic IV exposure. | (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 |

Predictive Metabolism of a Benzylpiperazine Derivative

The benzylpiperazine (BZP) scaffold is subject to well-characterized metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[19] Studies on BZP itself in rats show that hydroxylation of the aromatic ring is a principal metabolic pathway.[20][21]

Based on the structure of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, the following metabolic transformations are predicted:

  • Aromatic Hydroxylation: The benzyl group's phenyl ring is a prime target for CYP-mediated hydroxylation, likely at the para-position (4'-hydroxy).[20] This is often followed by glucuronide conjugation to facilitate excretion.[21]

  • N-Debenzylation: Cleavage of the bond between the benzyl group and the piperazine nitrogen is another common pathway for BZP derivatives.

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation.

  • N-Dealkylation: The N-methyl group could potentially be removed.

G cluster_cyp CYP450-Mediated Metabolism (Liver) cluster_phase2 Phase II Conjugation Parent Parent Compound N-[2-(4-benzylpiperazin-1-yl) -2-oxoethyl]-N-methylamine M1 M1: Aromatic Hydroxylation (p-OH-benzyl metabolite) Parent->M1 CYP2D6, CYP1A2, CYP3A4 M2 M2: N-Debenzylation Parent->M2 M3 M3: Piperazine Ring Oxidation Parent->M3 Excretion Urinary Excretion Parent->Excretion Unchanged M1_conj M1-Glucuronide M1->M1_conj UGT enzymes M2->Excretion M3->Excretion M1_conj->Excretion

Caption: Predicted metabolic pathways for a novel benzylpiperazine derivative.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for defining the pharmacokinetic profile of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. By following these established protocols for in-vivo studies, employing validated LC-MS/MS bioanalytical methods, and utilizing standard non-compartmental analysis, researchers can generate the high-quality, reliable data necessary for regulatory submissions and for making informed decisions in the drug development process. The predictive metabolic pathways provided serve as a crucial roadmap for metabolite identification studies, ensuring a complete understanding of the compound's fate within a biological system.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2005). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology. Available at: [Link]

  • Benzylpiperazine. (2012). Wikidoc. Available at: [Link]

  • Yadav, M., & Upadhyay, N. (2014). Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models. Taylor & Francis Online. Available at: [Link]

  • Benzylpiperazine. (n.d.). Bionity.com. Available at: [Link]

  • BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA). Available at: [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Available at: [Link]

  • Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. (2006). PubMed. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. SciSpace. Available at: [Link]

  • Shargel, L., & Yu, A. (n.d.). Chapter 7. Pharmacokinetics of Oral Absorption. AccessPharmacy - McGraw Hill Medical. Available at: [Link]

  • Zhang, W., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - NIH. Available at: [Link]

  • Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. (n.d.). ResearchGate. Available at: [Link]

  • What determines the choice between oral (PO) and intravenous (IV) administration of medications? (2025). Dr.Oracle. Available at: [Link]

  • Mirasol, F. (2022). Adopting a Modeling Approach for Preclinical Studies. BioPharm International. Available at: [Link]

  • Intravenous-to-Oral Switch in Antimicrobial Therapy: Clinical Pharmacology Considerations and Perspectives. (2025). ResearchGate. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Hutmacher, M., et al. (n.d.). A new approach for population pharmacokinetic data analysis under noncompliance. PAGE Meeting. Available at: [Link]

  • Clinical Pharmacokinetic Noncompartmental Data Analysis Plan. (2018). ClinicalTrials.gov. Available at: [Link]

  • Noe, D. A. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. PubMed. Available at: [Link]

  • Oral or intravenous antibiotics? (2020). PMC - NIH. Available at: [Link]

  • Non-clinical: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Zhang, X.-G., et al. (2016). Pharmacokinetics and pharmacodynamics of a novel Acetylcholinesterase Inhibitor, DMNG-3. Acta Neurobiologiae Experimentalis. Available at: [Link]

Sources

Foundational

Predictive and Experimental Framework for Assessing the Blood-Brain Barrier Permeability of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Executive Summary The compound N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) is a highly functionalized chemical building block characterized by a benzylpiperazine moiety, an amide linker, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) is a highly functionalized chemical building block characterized by a benzylpiperazine moiety, an amide linker, and a terminal secondary methylamine. In modern drug discovery, derivatives of this scaffold are frequently investigated for neurodegenerative and psychiatric indications. However, achieving therapeutic concentrations within the central nervous system (CNS) requires navigating the highly restrictive blood-brain barrier (BBB). This whitepaper provides an authoritative, causality-driven framework for predicting and experimentally validating the BBB permeability of this specific molecule.

Structural Rationale & Predictive Modeling

Before initiating costly in vivo pharmacokinetic studies, a rigorous physicochemical analysis must be conducted to predict how specific pharmacophores interact with the BBB microenvironment.

  • The Benzylpiperazine Shuttle: The benzylpiperazine (BZP) motif is a well-documented lipophilic shuttle. Medicinal chemistry campaigns have successfully utilized the BZP structure as a "cap group" to drive highly polar molecules across the BBB, making it a privileged scaffold for CNS drug design ([1]). Furthermore, BZP and its derivatives exhibit rapid intrinsic brain penetrance and high bioavailability in human and animal models ([2]).

  • Physicochemical Profiling: The compound possesses a Molecular Weight of 247.34 Da and a Topological Polar Surface Area (TPSA) of approximately 35.5 Ų. Both metrics fall well below the stringent thresholds required for CNS penetrance (MW < 400 Da; TPSA < 90 Ų).

  • The Efflux Liability of the Methylamine: While computational models might flag this compound as highly CNS-penetrant based on size and lipophilicity, they often fail to account for active efflux. The secondary methylamine group has a predicted pKa of ~9.5. At physiological pH (7.4), this amine exists predominantly as a lipophilic cation. Lipophilic cations are canonical substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.

Therefore, the molecule presents a mechanistic dichotomy: the BZP motif drives passive influx, while the protonated methylamine risks active efflux.

BBB_Mechanisms Compound N-[2-(4-benzylpiperazin-1-yl) -2-oxoethyl]-N-methylamine PhysChem Physicochemical Properties MW: 247.3 | TPSA: <40 Ų Compound->PhysChem BZP_Motif Benzylpiperazine Motif (Lipophilic Shuttle) Compound->BZP_Motif Amine Basic Methylamine (pKa ~ 9.5) Compound->Amine Passive Passive Transcellular Diffusion PhysChem->Passive Favors BZP_Motif->Passive Enhances Lipophilicity Efflux P-gp / BCRP Efflux Liability Amine->Efflux Triggers Recognition BBB Net Blood-Brain Barrier Permeation Passive->BBB Drives Influx Efflux->BBB Limits Accumulation

Structural determinants influencing the BBB permeability of the target compound.

Tiered In Vitro Experimental Methodologies

To accurately profile this compound, relying solely on passive permeability assays is scientifically unsound. A self-validating, orthogonal approach is required to isolate passive diffusion from active transport mechanisms ([3]).

Protocol Prep 1. Compound Preparation (10 mM DMSO) PAMPA 2. PAMPA-BBB (Porcine Lipid) Prep->PAMPA Cell 3. MDCK-MDR1 Transwell Assay Prep->Cell LCMS 4. LC-MS/MS Quantification PAMPA->LCMS Passive Cell->LCMS Active Data 5. Pe & Efflux Ratio Calc LCMS->Data

Tiered in vitro experimental workflow for assessing BBB permeability and efflux liability.

Phase I: PAMPA-BBB (Passive Transcellular Diffusion)

Causality & Rationale: Standard PAMPA utilizes a generic lecithin/dodecane artificial membrane, which poorly correlates with human BBB permeation. To establish a self-validating system, this protocol mandates the use of porcine brain lipid (PBL) extract. PBL accurately mirrors the unique lipidomic profile of the human brain microvascular endothelium—specifically its high sphingomyelin and cholesterol content, which creates a more rigid, less permeable bilayer than intestinal epithelium.

Step-by-Step Protocol:

  • Preparation: Dissolve N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in 100% DMSO to yield a 10 mM stock. Dilute to a final working concentration of 50 µM in PBS (pH 7.4), ensuring final DMSO concentration remains ≤ 0.5% to prevent membrane solvent-toxicity.

  • Membrane Coating: Apply 4 µL of PBL extract (20 mg/mL dissolved in dodecane) to the PVDF filter membrane (0.45 µm pore size) of the donor plate.

  • Assembly: Add 150 µL of the 50 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully couple the donor plate with the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for exactly 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Phase II: MDCK-MDR1 Transwell Assay (Active Efflux Liability)

Causality & Rationale: Caco-2 cells are frequently misused as a universal permeability model; however, their expression of tight junction proteins mimics the gastrointestinal tract, not the BBB. MDCK (Madin-Darby Canine Kidney) cells transfected with the human ABCB1 (MDR1) gene provide a superior surrogate. They form extremely tight monolayers and overexpress human P-gp, isolating the specific efflux liability of the methylamine pharmacophore.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 4-5 days.

  • Validation of Integrity: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 150 Ω·cm². Co-administer Lucifer Yellow (100 µM) during the assay; if paracellular leakage exceeds 1%, discard the data.

  • Bidirectional Transport: Initiate the assay by adding 10 µM of the target compound to either the Apical (A) or Basolateral (B) chamber.

    • A-to-B transport simulates blood-to-brain influx.

    • B-to-A transport simulates brain-to-blood efflux.

  • Positive Controls: Run Digoxin (a canonical P-gp substrate) in parallel to validate transporter functionality.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Quantitative Data Interpretation Matrix

To standardize the interpretation of the LC-MS/MS data, the following thresholds must be applied to determine the ultimate CNS viability of the compound:

AssayPharmacokinetic ParameterThreshold for High CNS PenetranceThreshold for Low CNS Penetrance / Efflux
PAMPA-BBB Effective Permeability ( Pe​ )> 4.0×10−6 cm/s< 2.0×10−6 cm/s
MDCK-MDR1 Apparent Permeability ( Papp​ A-B)> 15.0×10−6 cm/s< 5.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER = Papp​ B-A / Papp​ A-B)< 2.0 (Non-substrate)> 2.0 (Probable P-gp substrate)

Note: If the Efflux Ratio is > 2.0, the assay must be repeated in the presence of Valspodar (a specific P-gp inhibitor). A subsequent drop in the ER to < 1.5 confirms P-gp mediated efflux of the methylamine group.

Conclusion

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine possesses a highly favorable physicochemical profile for passive blood-brain barrier permeation, driven primarily by the lipophilic benzylpiperazine shuttle. However, the presence of a basic secondary amine introduces a critical risk of P-glycoprotein-mediated efflux. By employing the tiered, self-validating PAMPA-BBB and MDCK-MDR1 workflows detailed in this guide, researchers can accurately map both the passive and active transport kinetics of this compound, ensuring robust decision-making in preclinical CNS drug development.

References

  • Hashimoto, K., Ide, S., Arata, M., Nakata, A., Ito, A., Ito, T. K., Kudo, N., Lin, B., Nunomura, K., Tsuganezawa, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077–1082.

  • Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.

  • Oufir, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 104, 118-126.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine Derivatives

Foreword: Unraveling the Multifaceted Pharmacology of Benzylpiperazine Derivatives The N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine scaffold represents a fascinating and pharmacologically rich area of medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Multifaceted Pharmacology of Benzylpiperazine Derivatives

The N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine scaffold represents a fascinating and pharmacologically rich area of medicinal chemistry. These derivatives, characterized by a core benzylpiperazine moiety linked to an N-methylated acetamide side chain, have emerged as versatile ligands with the potential to modulate a range of critical biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms of action associated with this class of compounds. Drawing upon a synthesis of current scientific literature, we will dissect the key molecular interactions and signaling pathways that underpin their diverse pharmacological effects. Our approach moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations, thereby providing a robust and trustworthy framework for future research and development in this promising field.

I. The Benzylpiperazine Core: A Privileged Scaffold for CNS Activity

The benzylpiperazine unit is a well-established pharmacophore known for its ability to interact with a variety of central nervous system (CNS) targets. The inherent structural features of this scaffold, including its basic nitrogen atoms and the aromatic benzyl group, allow for a range of interactions, including hydrogen bonding, ionic interactions, and pi-stacking. This versatility has led to the development of benzylpiperazine derivatives with a wide spectrum of pharmacological activities.

A primary and extensively studied mechanism of action for many N-benzylpiperazine and structurally related N-benzylpiperidine derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4][5][6] This inhibitory action is of significant therapeutic interest, primarily in the context of Alzheimer's disease, where the degradation of the neurotransmitter acetylcholine is a key pathological feature.[4][6]

Cholinesterase Inhibition: A Key Mechanism

The inhibition of AChE by these derivatives prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[4][6] This is a cornerstone of symptomatic treatment for Alzheimer's disease. Several studies have demonstrated the potent anticholinesterase activity of compounds containing the N-benzylpiperazine or related N-benzylpiperidine core.

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the in vitro inhibitory activities of selected N-benzylpiperidine and N-benzylpiperazine derivatives against AChE and BuChE.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754[1]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347[1]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)0.00577.131250[1]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a, ortho-chloro)0.91--[4]
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4e, meta-fluoro)0.0071--[7]

Note: The specific N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine derivatives are not explicitly listed in the available literature with their IC50 values. The data presented here for structurally related compounds illustrates the potential of the core scaffold.

The most common method for determining the cholinesterase inhibitory activity of these compounds is the spectrophotometric method developed by Ellman and colleagues.[1][2]

Principle: This assay quantifies the activity of AChE by measuring the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 405-412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from Electrophorus electricus).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for a specified period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

II. Modulation of Monoaminergic Systems: Dopaminergic and Serotonergic Pathways

Beyond their effects on the cholinergic system, benzylpiperazine derivatives are well-documented modulators of the dopaminergic and serotonergic systems.[8][9][10] The parent compound, benzylpiperazine (BZP), exhibits amphetamine-like stimulant properties, which are attributed to its ability to promote the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine.[8][10][11]

Interaction with Monoamine Transporters

N-benzylpiperazine derivatives can interact with the serotonin reuptake transporter (SERT), the dopamine reuptake transporter (DAT), and the norepinephrine reuptake transporter (NET).[8][9] This action increases the synaptic concentrations of these key neurotransmitters, leading to enhanced activation of their respective postsynaptic receptors. The specific affinity for each transporter can vary significantly based on the substitution patterns on both the benzyl and piperazine rings.

Direct Receptor Interactions

In addition to their effects on transporters, some benzylpiperazine derivatives act as direct agonists or antagonists at various serotonin receptor subtypes.[8][9] For instance, interactions with 5-HT2A receptors may contribute to certain psychoactive effects, while activity at 5-HT1A receptors is often associated with anxiolytic and antidepressant properties.[12] Furthermore, derivatives have been developed as selective ligands for dopamine D2 and D3 receptors.[13]

The following diagram illustrates the principal mechanisms by which N-benzylpiperazine derivatives can influence dopaminergic and serotonergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Deriv N-Benzylpiperazine Derivative DAT Dopamine Transporter (DAT) Deriv->DAT Inhibition SERT Serotonin Transporter (SERT) Deriv->SERT Inhibition DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release SER_vesicle Serotonin Vesicles SER Serotonin SER_vesicle->SER Release DA->DAT DA_R Dopamine Receptors DA->DA_R Binding SER->SERT Reuptake SER_R Serotonin Receptors SER->SER_R Binding Signal Signal Transduction DA_R->Signal SER_R->Signal

Caption: Monoaminergic modulation by N-benzylpiperazine derivatives.

III. Emerging Mechanisms of Action: Beyond Classical Neurotransmitter Systems

Recent research has expanded the known pharmacological profile of N-benzylpiperazine derivatives, revealing interactions with other important cellular targets. These emerging mechanisms highlight the therapeutic potential of this scaffold in a broader range of diseases.

Sigma Receptor Modulation

Several N-benzylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[14] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for conditions such as neuropathic pain and neurodegenerative diseases.[14] The development of selective σ1 receptor antagonists from the benzylpiperazine class has shown promise in preclinical models of pain.[14]

Histone Deacetylase (HDAC) Inhibition

A novel and exciting area of research has demonstrated that certain benzylpiperazine derivatives can act as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6).[15] HDAC6 is a key enzyme involved in cellular processes such as protein degradation and microtubule dynamics. Its inhibition is a promising therapeutic strategy for neurodegenerative disorders, and the benzylpiperazine scaffold has been successfully utilized to deliver HDAC inhibitors across the blood-brain barrier.[15]

The development of CNS-active HDAC6 inhibitors from the benzylpiperazine class involves a multi-step process, from initial design to in vivo validation.

G A Hybrid Strategy Design (HDACi + CNS-penetrant moiety) B Synthesis of Benzylpiperazine Derivatives A->B C In Vitro HDAC6 Inhibition Assay B->C D Blood-Brain Barrier Permeability Assessment C->D E In Vivo Efficacy Studies (e.g., animal models of neurodegeneration) D->E F Lead Optimization E->F F->B Iterative Refinement

Caption: Workflow for developing CNS-active HDAC6 inhibitors.

IV. The Role of the N-[2-oxoethyl]-N-methylamine Side Chain: A Hypothesis

While the core mechanisms of the N-benzylpiperazine scaffold are well-characterized, the specific contribution of the N-[2-oxoethyl]-N-methylamine side chain in the title compound class warrants further investigation. Based on established principles of medicinal chemistry, this side chain can be hypothesized to influence the overall pharmacological profile in several ways:

  • Modification of Physicochemical Properties: The amide and N-methyl groups can alter the compound's lipophilicity, polarity, and hydrogen bonding capacity. These changes can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Introduction of New Interaction Points: The amide carbonyl oxygen and the N-methyl group can serve as additional hydrogen bond acceptors or engage in van der Waals interactions with target proteins. This could potentially enhance binding affinity or alter selectivity for specific receptor subtypes or enzyme isoforms.

  • Conformational Constraints: The side chain may impose certain conformational preferences on the molecule, which could favor binding to a particular target over others.

Further empirical studies, including quantitative structure-activity relationship (QSAR) analyses and co-crystallization with target proteins, are necessary to fully elucidate the precise role of this side chain in modulating the activity of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine derivatives.

V. Conclusion and Future Directions

The N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine derivatives belong to a class of compounds built upon a privileged N-benzylpiperazine scaffold. The core mechanism of action is multifaceted, with well-documented activities including cholinesterase inhibition, modulation of dopaminergic and serotonergic systems, and interactions with sigma receptors and HDACs. This versatility underscores the significant potential of these derivatives in the development of novel therapeutics for a range of CNS disorders, from Alzheimer's disease to neuropathic pain and beyond.

Future research should focus on a more detailed characterization of the specific derivatives within this class to delineate the precise influence of the N-[2-oxoethyl]-N-methylamine side chain on target affinity and selectivity. A comprehensive understanding of their structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing the most promising candidates into clinical development.

References

  • Contreras, J. M., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. Retrieved from [Link]

  • Decker, M., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 15(24), 5492-5496. Retrieved from [Link]

  • Fraga, C. A. M., et al. (2010). A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman's Modified Method of Simplified Analogs 3-O-Acetyl-N-Benzyl-Piperidine of Donepezil. ResearchGate. Retrieved from [Link]

  • Ito, A., et al. (2018). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1135-1140. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Chemistry Central Journal, 7(1), 99. Retrieved from [Link]

  • Benzylpiperazine. (2012). Wikidoc. Retrieved from [Link]

  • Benzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2019). Molecules, 24(18), 3299. Retrieved from [Link]

  • BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]

  • Romeo, G., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 63(17), 9396-9411. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved from [Link]

  • Methylbenzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. Retrieved from [Link]

  • Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3185. Retrieved from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. Retrieved from [Link]

  • Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation. (2013). Bioorganic & Medicinal Chemistry Letters, 23(2), 440-443. Retrieved from [Link]

  • Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. (1993). Nuclear Medicine and Biology, 20(4), 527-538. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1368-1379. Retrieved from [Link]

  • Development and Evaluation of Some Molecular Hybrids of N‑(1- Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as. (2023). ACS Chemical Neuroscience. Retrieved from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. (2023). Pharmacophore, 14(2), 65-70. Retrieved from [Link]

  • Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2022). Frontiers in Chemistry, 10, 864321. Retrieved from [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Journal of the Chinese Chemical Society, 70(10), 2005-2018. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Chemistry Central Journal, 7(1), 99. Retrieved from [Link]

  • Sudo, F., et al. (2013). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 137-146. Retrieved from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

An Application Note and Protocol for the Synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This document provides a comprehensive, st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, a substituted piperazine derivative. Piperazine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology grounded in established chemical principles. The protocol outlines a two-step synthetic route, beginning with the acylation of N-benzylpiperazine followed by nucleophilic substitution with N-methylamine. We provide in-depth explanations for procedural choices, full characterization data, and critical safety protocols to ensure reliable and safe execution.

Introduction and Synthetic Strategy

The target molecule, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, is a tertiary amine and an amide derivative of N-benzylpiperazine. The synthetic strategy employed is a robust and common two-step sequence ideal for educational and research settings.

  • Step 1: Acylation of N-Benzylpiperazine. The synthesis commences with the formation of an amide bond by reacting N-benzylpiperazine with 2-chloroacetyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, introduces the 2-chloroacetyl moiety required for the subsequent step. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Step 2: Nucleophilic Substitution. The intermediate, 2-chloro-1-(4-benzylpiperazin-1-yl)ethanone, possesses a reactive alkyl chloride. This site is susceptible to nucleophilic attack by a primary amine. In this step, N-methylamine acts as the nucleophile, displacing the chloride ion to form the final C-N bond and yield the desired product.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution A N-Benzylpiperazine C Intermediate: 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone A->C Base (e.g., TEA) DCM, 0°C to RT B 2-Chloroacetyl Chloride B->C D N-Methylamine (aq. solution) E Final Product: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine D->E C_ref Intermediate C_ref->E Solvent (e.g., Acetonitrile) Base (e.g., K2CO3), RT

Caption: Overall two-step synthetic workflow.

Experimental Protocols

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
N-Benzylpiperazine≥99%Sigma-Aldrich841-77-0Corrosive, handle with care.
2-Chloroacetyl chloride≥98%Sigma-Aldrich79-04-9Highly corrosive, lachrymator. Use in a fume hood.
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8Corrosive, flammable.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Volatile, suspected carcinogen.
N-Methylamine40 wt. % in H₂OSigma-Aldrich74-89-5Flammable, corrosive.
Potassium CarbonateAnhydrous, ≥99%Sigma-Aldrich584-08-7Irritant.
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8Flammable, irritant.
Sodium SulfateAnhydrousVWR7757-82-6Drying agent.
Ethyl AcetateHPLC GradeFisher Scientific141-78-6For extraction and chromatography.
HexanesHPLC GradeFisher Scientific110-54-3For chromatography.

2.2. Step 1: Synthesis of 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone (Intermediate)

This procedure is adapted from established methods for the N-acylation of piperazines. The use of triethylamine as a base is critical for scavenging the HCl generated during the reaction, preventing the protonation of the starting piperazine and allowing the reaction to proceed efficiently.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzylpiperazine (10.0 g, 56.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add triethylamine (8.7 mL, 62.4 mmol, 1.1 eq) to the stirred solution. Subsequently, add 2-chloroacetyl chloride (4.9 mL, 62.4 mmol, 1.1 eq) dropwise over 20 minutes using a dropping funnel. Caution: The addition is exothermic. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a pale yellow solid or oil.

  • Purification: While often used crude in the next step, the intermediate can be purified by recrystallization from a mixture of ethyl acetate and hexanes if necessary.

G reagents N-Benzylpiperazine Triethylamine (Base) 2-Chloroacetyl Chloride (Acylating Agent) process Reaction (DCM, 0°C -> RT) reagents->process workup Aqueous Workup (Wash, Dry, Concentrate) process->workup product Intermediate Product (2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone) workup->product

Application

Application Notes &amp; Protocols: The Strategic Utility of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in Advanced Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine as a pivotal pharmaceutical intermediate. We will explore its structural significance, provide detailed, field-tested protocols for its use in the synthesis of a novel acetylcholinesterase (AChE) inhibitor, and present robust analytical methodologies for characterization and quality control. The causality behind experimental choices is elucidated to empower users with a deep, actionable understanding of the synthetic pathways.

Introduction: The Benzylpiperazine Moiety in Modern Drug Discovery

The benzylpiperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with various receptors and enzymes in the central nervous system (CNS).[1][2][3] Derivatives of benzylpiperazine have shown promise in the development of treatments for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety.[4][5][6]

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a bespoke intermediate designed to serve as a versatile building block. Its structure incorporates several key features:

  • A Benzylpiperazine Core: Provides a well-established pharmacophore for CNS targets.

  • A Tertiary Amine (N-methyl): Offers a potential point for salt formation, improving solubility and bioavailability.

  • An Amide Linker: Introduces conformational rigidity and potential hydrogen bonding interactions.

  • A Reactive Handle: The secondary methylamine can be readily functionalized, allowing for the facile introduction of diverse chemical moieties.

This guide will focus on the practical application of this intermediate in the synthesis of a hypothetical, yet plausible, active pharmaceutical ingredient (API) – an acetylcholinesterase inhibitor we shall term "Neurozantac-1" . The inhibition of acetylcholinesterase is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4][6]

Safety, Handling, and Storage

Given the chemical functionalities present in the title compound and its precursors, stringent safety protocols are mandatory. While specific data for this exact intermediate is not available, data from analogous compounds such as N-methylpiperazine and other piperazine derivatives indicate potential hazards.[7][8]

  • Hazard Profile: Assumed to be harmful if swallowed or in contact with skin, and may cause severe skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[7]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.[9] Prevent the generation of static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

The synthesis of the title intermediate is a critical first step. A robust and scalable synthesis is paramount for its utility in a drug development program. The following is a standard, reliable two-step protocol starting from commercially available materials.

Workflow for Intermediate Synthesis

cluster_0 Step 1: Acylation of N-Benzylpiperazine cluster_1 Step 2: Nucleophilic Substitution A N-Benzylpiperazine C 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone A->C DCM, Et3N 0 °C to RT B Chloroacetyl Chloride B->C D 1-(4-Benzylpiperazin-1-yl)- 2-chloroethanone F N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl] -N-methylamine (Title Intermediate) D->F Acetonitrile, K2CO3 Reflux E Methylamine (40% in H2O) E->F

Caption: Synthetic workflow for the title intermediate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzylpiperazine (1.0 eq) and dichloromethane (DCM, 10 mL per gram of N-benzylpiperazine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et3N, 1.2 eq) to the solution.

  • Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or used directly in the next step if purity is >95%.

Step 2: Synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

  • Reactor Setup: To a round-bottom flask, add 1-(4-benzylpiperazin-1-yl)-2-chloroethanone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (15 mL per gram of the chloro-amide). Potassium carbonate acts as a base to neutralize the HCl formed during the substitution.

  • Nucleophile Addition: Add aqueous methylamine (40% solution, 3.0 eq). Using an excess of the nucleophile drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography (Silica gel, DCM:Methanol gradient) to afford the title intermediate as a pale yellow oil or low melting solid.

Application Protocol: Synthesis of "Neurozantac-1"

The title intermediate is an excellent precursor for synthesizing "Neurozantac-1," a potent acetylcholinesterase inhibitor. The synthetic strategy involves a nucleophilic aromatic substitution (SₙAr) reaction with an activated fluoro-aromatic core.

Reaction Scheme

cluster_0 SₙAr Reaction for Neurozantac-1 Synthesis Intermediate N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl] -N-methylamine Product Neurozantac-1 (Target API) Intermediate->Product DMSO, K2CO3 100 °C Reagent 2-Fluoro-5-nitrobenzonitrile Reagent->Product

Caption: Synthesis of Neurozantac-1 via SₙAr reaction.

Detailed Synthesis Protocol for "Neurozantac-1"
  • Reactor Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (1.0 eq), 2-fluoro-5-nitrobenzonitrile (1.05 eq), and potassium carbonate (2.5 eq). The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SₙAr reaction.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL per gram of the intermediate).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6-10 hours. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMSO and inorganic salts.

  • Purification: The crude solid is purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield "Neurozantac-1" as a solid.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of the intermediate and the final API.[10][11]

Physicochemical and Analytical Data
ParameterN-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine"Neurozantac-1" (Hypothetical)
Molecular Formula C₁₆H₂₄N₄OC₂₃H₂₅N₅O₃
Molecular Weight 304.4 g/mol 419.5 g/mol
Appearance Pale yellow oilOff-white to yellow solid
Purity (HPLC) >98%>99.5%
¹H NMR Consistent with structureConsistent with structure
Mass Spec (m/z) [M+H]⁺ = 305.2[M+H]⁺ = 420.2
Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compounds.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Method:

    • Inject a dilute solution of the sample in methanol into the ESI source.

    • Acquire data in positive ion mode.

    • Expected m/z: For the intermediate, [M+H]⁺ at ~305.2. For "Neurozantac-1", [M+H]⁺ at ~420.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate and confirm the chemical structure.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Method:

    • Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the proposed structures, showing characteristic peaks for the benzyl, piperazine, methyl, and aromatic protons.

Conclusion and Future Perspectives

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a highly valuable and versatile intermediate for pharmaceutical synthesis, particularly in the CNS therapeutic area. The protocols detailed herein provide a reliable and reproducible pathway for its synthesis and subsequent elaboration into complex target molecules like "Neurozantac-1". The causality-driven explanations for procedural steps are intended to provide chemists with the foundational knowledge to adapt and troubleshoot these methods for their specific drug discovery campaigns. Future work could involve exploring alternative coupling partners to generate a library of "Neurozantac-1" analogs for structure-activity relationship (SAR) studies, further underscoring the strategic importance of this key intermediate.

References

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Available at: [Link]

  • Chemazone. (n.d.). N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide.
  • Google Patents. (n.d.). US9839637B1 - Piperazine-substituted benzothiophenes for treatment of mental disorders.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Semantic Scholar. (2023, March 2). Development and Evaluation of Some Molecular Hybrids of N‑(1- Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. Available at: [Link]

  • PubMed. (2013, June 7). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Available at: [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • ResearchGate. (2022, December). The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. Available at: [Link]

  • Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry.
  • Bautista-Aguilera, Ó. M., et al. (2014, November 24). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Available at: [Link]

  • PubMed. (2000, October 15). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Available at: [Link]

  • PMC. (n.d.). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Available at: [Link]

  • St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • Semantic Scholar. (n.d.). New azole-derived hemiaminal ethers as promising acetylcholinesterase inhibitors: synthesis, X-ray. Available at: [Link]

  • ResearchGate. (2014, July 11). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel.... Available at: [Link]

  • Sciensano. (2021, June 9). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. Available at: [Link]

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Method

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. The method is demonstrated to be stability-indicating through forced degradation studies. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis and stability testing of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in drug substance and drug product development.

Introduction

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a synthetic compound containing a piperazine moiety, which is a common structural feature in many pharmacologically active molecules.[1][2] The piperazine ring can interact with various biological targets, suggesting potential therapeutic applications for this compound.[1] As with any potential pharmaceutical compound, a reliable analytical method is crucial for its quantification and the assessment of its purity and stability. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and precision.[3]

The development of a stability-indicating analytical method is a critical aspect of the drug development process.[3][4] Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions.[4][5] This application note provides a comprehensive guide to developing and validating a robust HPLC-UV method for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, including protocols for forced degradation studies as stipulated by ICH guidelines.[3][6]

Method Development Strategy

The primary objective was to develop a simple, isocratic RP-HPLC method that provides a sharp, symmetrical peak for the analyte with a reasonable retention time, free from interference from potential degradants.

Analyte Properties and Initial Considerations

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a basic compound due to the presence of the piperazine and methylamine groups. Basic compounds can exhibit poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual acidic silanols on the stationary phase surface.[7] Therefore, column selection and mobile phase pH are critical parameters to control. The presence of a benzyl group provides a chromophore suitable for UV detection.

Selection of Chromatographic Conditions
  • Column: A C18 column is the most common starting point for reverse-phase HPLC method development due to its versatility in separating a wide range of compounds based on hydrophobicity.[8][9] To mitigate potential peak tailing of the basic analyte, a modern, high-purity silica C18 column with end-capping is recommended. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.[10][11]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is standard for reverse-phase chromatography.[12]

    • Organic Solvent: Acetonitrile is often a good first choice due to its low UV cutoff and lower viscosity compared to methanol.[13]

    • Aqueous Buffer: A phosphate buffer is selected for its low UV cutoff, making it suitable for detection at lower wavelengths.[14] To ensure good peak shape for the basic analyte, the mobile phase pH should be controlled. A pH around 3-4 is often a good starting point to ensure the amine groups are protonated, which can reduce interaction with silanols.[7]

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the presence of the benzyl group, a starting wavelength of around 220-230 nm is a reasonable initial choice.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[15]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, can improve peak shape and reproducibility.[16]

Experimental Protocols

Materials and Reagents
  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Hydrochloric acid (HCl) (Analytical grade)

  • Sodium hydroxide (NaOH) (Analytical grade)

  • Hydrogen peroxide (H2O2) (30%) (Analytical grade)

  • Purified water (HPLC grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The mobile phase consists of a mixture of this buffer and acetonitrile. The optimal ratio will be determined during method optimization.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

Method Optimization

The initial chromatographic conditions are systematically adjusted to achieve the desired separation characteristics, including retention time, peak symmetry, and resolution from any potential impurities or degradants.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for HPLC Method Optimization.

Method Validation

The developed method is validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

System Suitability

Before each validation run, a system suitability test is performed to ensure the chromatographic system is performing adequately.[20][21] This is typically done by making five or six replicate injections of a working standard solution.[20]

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%
Specificity (Forced Degradation Study)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[3][4] The analyte is subjected to stress conditions to induce degradation. The method's ability to separate the intact drug from its degradation products is then evaluated.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before injection. A control sample (unstressed) is also analyzed for comparison.[4] The goal is to achieve 5-20% degradation.[5]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol for Linearity:

  • Prepare a series of at least five concentrations of the analyte across the desired range (e.g., 80% to 120% of the target concentration).[17]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol for Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-day Precision):

  • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, under the same operating conditions.

  • Calculate the relative standard deviation (%RSD) of the results.

Protocol for Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

These can be determined based on the standard deviation of the response and the slope of the calibration curve.[23][24]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[23]

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol for Robustness:

  • Introduce small variations to the optimized method parameters, one at a time.

  • Analyze a sample under each varied condition.

  • Evaluate the impact on system suitability parameters.

Table 2: Parameters to Vary for Robustness Testing

ParameterVariation
Flow Rate± 0.1 mL/min
Mobile Phase pH± 0.2 units
Column Temperature± 2°C
Acetonitrile Composition± 2%

Acceptance Criteria: System suitability parameters should remain within the established limits for all variations.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: HPLC Method Validation Workflow.

Results and Discussion (Exemplary Data)

The following tables present exemplary data that would be expected from a successful method validation.

Table 3: Exemplary Linearity Data

Concentration (µg/mL)Mean Peak Area
5150234
10301567
20602458
30903567
401204578
Correlation Coefficient (r²) 0.9998

Table 4: Exemplary Accuracy Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2423.899.2%
Mean Recovery 99.5%

Table 5: Exemplary Precision Data

Repeatability (Day 1)Intermediate Precision (Day 2)
Mean Assay (%) 99.8100.2
Standard Deviation 0.50.7
% RSD 0.5%0.7%

Conclusion

This application note describes a comprehensive and systematic approach to the development and validation of a stability-indicating HPLC-UV method for the quantification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. The presented protocols, guided by ICH principles, ensure the final method is reliable, accurate, and precise for its intended use in a quality control environment. The successful validation of parameters such as linearity, accuracy, precision, and robustness, coupled with specificity demonstrated through forced degradation studies, confirms the method's suitability for routine analysis and stability testing.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2020, November 12). HPLC Column Selection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Pharma Approach. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal for Scientific Research & Development. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2016, July 15). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Taylor & Francis. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • PMC. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

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Sources

Application

Application Note: High-Throughput Salt Screening and Preparation of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound Classification: Di-basic API Intermediate / Pharmacophore (CAS: 900641-44-3) Mechanistic Rationale for Salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound Classification: Di-basic API Intermediate / Pharmacophore (CAS: 900641-44-3)

Mechanistic Rationale for Salt Selection

The compound N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine [1] is a highly versatile building block featuring a benzylpiperazine motif. In preclinical drug formulation, transforming this free base into a pharmaceutically acceptable salt is a critical step to optimize its aqueous solubility, solid-state stability, and bioavailability.

Structural and Acid-Base Profiling

To design a self-validating salt screening protocol, we must first analyze the causality of the molecule's ionization. The compound possesses three nitrogen atoms, but only two act as basic centers under physiological conditions:

  • Methylamino Group (Secondary Amine): Highly basic, estimated pKa​≈8.8 .

  • Benzylpiperazine Nitrogen (Tertiary Amine): Moderately basic, estimated pKa​≈7.8 .

  • Amide Nitrogen: Non-basic ( pKa​<0 ) due to resonance stabilization with the adjacent carbonyl group.

According to the established "Rule of Three" for pharmaceutical salt formation, a stable proton transfer requires a pKa​ difference ( ΔpKa​ ) of at least 3 between the basic center of the API and the acidic counterion[2]. To form a stable di-salt (protonating both the secondary and tertiary amines), the selected acid must have a pKa​<4.8 .

Overcoming the Common-Ion Effect

While hydrochloric acid ( pKa​≈−6 ) is a traditional choice for di-basic compounds, di-hydrochloride salts often suffer from the common-ion effect in the highly acidic, chloride-rich environment of the gastric fluid ( pH1.2 ). This effect suppresses dissolution and can lead to salt disproportionation—where the salt prematurely reverts to the less soluble free base[3]. To bypass this, our protocol prioritizes organic sulfonic acids (e.g., Methanesulfonic acid) which maintain high solubility across the gastrointestinal pH gradient without common-ion suppression. Furthermore, piperazine-derived salts exhibit profound variations in solid-state properties based on the counterion, making empirical screening mandatory[4].

Experimental Workflow

The following diagram illustrates the critical path from precursor deprotection to the isolation of the optimal solid form.

Workflow N1 Boc-Protected Precursor (CAS 900641-44-3 derivative) N2 TFA-Mediated Cleavage (DCM, 0-25°C) N1->N2 Deprotection N3 Neutralization & Extraction (NaOH / EtOAc) N2->N3 pH Adjustment N4 Free Base Isolation (Di-basic Target) N3->N4 Organic Phase N5 Counterion Selection (Rule of 3: ΔpKa > 3) N4->N5 pKa Profiling N6 High-Throughput Screening (96-well, varied solvents) N5->N6 Acid Addition N7 Solid-State Characterization (XRPD, DSC, TGA) N6->N7 Crystallization N8 Lead Salt Selection (e.g., Dimesylate) N7->N8 Data Triage

Figure 1: End-to-end workflow for synthesis, screening, and selection of optimal pharmaceutical salts.

Step-by-Step Methodologies

Protocol A: Synthesis and Isolation of the Free Base

The free base must be isolated with >98% purity to prevent residual salts from interfering with the screening stoichiometry. The synthesis relies on the acid-catalyzed cleavage of the tert-butyl ester (Boc) protecting group[5].

  • Deprotection: Dissolve 50.0 g of the Boc-protected precursor in 250 mL of anhydrous Dichloromethane (DCM). Cool the reactor to 0 °C. Add 50 mL of Trifluoroacetic Acid (TFA) dropwise to control the exothermic release of isobutylene gas.

  • In-Process Control (IPC) 1: Stir at 25 °C for 2 hours. Monitor via LC-MS until the precursor peak ( [M+H]+=348.2 ) is <1% AUC.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield a viscous TFA-salt intermediate.

  • Neutralization (Critical Step): Redissolve the residue in 300 mL of Ethyl Acetate (EtOAc). Slowly add 1M NaOH under vigorous stirring.

  • IPC 2: Test the aqueous layer. The pH must be strictly >10 . If the pH is lower, the secondary amine ( pKa​≈8.8 ) will remain partially protonated, causing it to partition into the aqueous waste and ruining the yield.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base (CAS 900641-44-3)[1] as a pale oil that slowly crystallizes.

Protocol B: High-Throughput Salt Screening (HTSS)

This protocol uses a self-validating matrix approach to force supersaturation and crystallization.

  • Matrix Preparation: Dispense 10 mg of the free base into each well of a 96-well glass plate.

  • Solvent Addition: Add 100 µL of varied solvents (Ethanol, THF, Acetone, Isopropanol) across the columns. Causality: Varying the dielectric constant alters the thermodynamic solubility, increasing the probability of discovering stable polymorphs.

  • Acid Dosing: Add counterions (HCl, Methanesulfonic acid, Citric acid, Tartaric acid) across the rows at 1.05 (mono-salt) and 2.05 (di-salt) molar equivalents.

  • Thermal Cycling: Seal the plate and subject it to thermal cycling (50 °C to 5 °C at 0.5 °C/min) for 48 hours.

  • Triage (IPC 3): Centrifuge the plate. Examine precipitates under Polarized Light Microscopy (PLM). Only wells exhibiting birefringence (indicating a crystalline lattice) are advanced to X-Ray Powder Diffraction (XRPD), saving analytical bandwidth.

Protocol C: Scale-Up Synthesis of the Lead Dimesylate Salt

Based on the screening data (see Section 4), the dimesylate salt is selected to avoid the common-ion effect[3] and maximize crystallinity.

  • Dissolution: Dissolve 10.0 g of the free base in 100 mL of absolute ethanol at 40 °C.

  • Protonation: Add 2.05 equivalents of Methanesulfonic acid (MSA) dropwise. Causality: The 0.05 eq excess drives the equilibrium toward complete di-protonation, preventing the formation of a mixed mono/di-salt.

  • Seeding: Add 0.1 g of dimesylate seed crystals (generated in Protocol B). Causality: Seeding bypasses the metastable zone, preventing the API from "oiling out" (liquid-liquid phase separation) and ensuring a high-purity crystalline product.

  • Crystallization & Isolation: Cool the reactor to 5 °C over 4 hours. Filter the resulting slurry, wash with 20 mL of cold ethanol, and dry under vacuum at 40 °C for 12 hours.

  • Validation (IPC 4): Perform 1H -NMR. The integration of the mesylate methyl peak ( δ≈2.8ppm , 6H) versus the benzyl protons ( δ≈3.5ppm , 2H) will definitively confirm the 2:1 stoichiometry.

Quantitative Data & Solid-State Characterization

The table below summarizes the physicochemical profiling of the generated salts. The data clearly dictates the selection of the Dimesylate salt for formulation due to its superior solubility, thermal stability, and resistance to moisture uptake (deliquescence).

CounterionTarget StoichiometrySolid-State (XRPD)Melting Point (°C, DSC)Aqueous Solubility (mg/mL, pH 6.8)Hygroscopicity (ΔW% at 80% RH)
Free Base -Crystalline65 - 68< 0.10.5%
Hydrochloride 2:1 (Di-HCl)Crystalline195 - 19815.28.5% (Deliquescent risk)
Mesylate 2:1 (Dimesylate)Highly Crystalline210 - 212> 50.01.2% (Optimal)
Citrate 1:1 (Mono)AmorphousN/A (Glass transition)5.412.0%
Tartrate 1:1 (Mono)Partially Crystalline145 - 1508.14.5%

Table 1: Physicochemical profiling of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine salts.

Sources

Method

Advanced LC-MS/MS Analytical Protocols for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Compound: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) Executive Rationale & Chemical Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Compound: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3)

Executive Rationale & Chemical Profiling

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a synthetic compound characterized by a benzylpiperazine (BZP) core conjugated to an N-methylacetamide moiety. In forensic toxicology and pharmacokinetic profiling, accurately quantifying piperazine derivatives is critical due to their potent pharmacological activity and potential for abuse.

The analytical challenge with this molecule lies in its multiple basic nitrogen centers—specifically, the tertiary amines of the piperazine ring and the secondary amine of the N-methyl group. These functional groups dictate a high pKa (~8.0–9.5), meaning the molecule is highly ionized at physiological pH. To achieve robust, reproducible quantification, the analytical workflow must exploit these physicochemical properties. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the mechanistic realities of the compound's structure.

Experimental Workflow & Causality

The following workflow relies on Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Unlike generic protein precipitation, MCX provides a self-validating mechanism: the extraction efficiency is entirely dependent on precise pH control, ensuring that only properly ionized basic analytes are retained.

Workflow N1 1. Matrix Aliquot (pH Adjustment) N2 2. MCX SPE (Cation Exchange) N1->N2 N3 3. UHPLC (C18 End-capped) N2->N3 N4 4. ESI+ (Ionization) N3->N4 N5 5. QQQ MS/MS (MRM Detection) N4->N5

Workflow for the extraction and LC-MS/MS analysis of benzylpiperazine derivatives.

Step-by-Step Sample Preparation Protocol (MCX SPE)
  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma or urine). Add 200 µL of 2% Phosphoric Acid (H₃PO₄) and vortex for 30 seconds.

    • Mechanistic Causality: The highly acidic environment (pH < 3) ensures that the tertiary and secondary amines are fully protonated. This positive charge is an absolute requirement for retention on the negatively charged sulfonic acid groups of the MCX sorbent.

  • Conditioning: Pass 1 mL of 100% Methanol (MeOH), followed by 1 mL of 2% H₃PO₄ through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (The Self-Validating Step): Wash with 1 mL of 2% H₃PO₄, followed by 1 mL of 100% MeOH.

    • Expert Insight & Validation: This is the critical diagnostic step of the assay. The acidic wash removes unbound endogenous proteins. The 100% MeOH wash strips away neutral and acidic lipids (e.g., phospholipids) that cause severe ion suppression in ESI. Because the target compound is ionically bound to the sorbent, it will not wash off in 100% organic solvent. If the target compound is detected in this wash fraction during your method development, it instantly validates that the loading pH was too high, resulting in incomplete amine protonation.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Mechanistic Causality: The high pH (>10) of the elution solvent rapidly deprotonates the basic nitrogens, neutralizing the compound. This breaks the ionic interaction with the sorbent, allowing the now-neutral molecule to elute freely into the organic phase.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC-MS/MS Methodology

Chromatographic Rationale

Basic compounds like benzylpiperazines are notorious for secondary interactions with residual silanols on silica-based stationary phases, which manifests as severe peak tailing. To counteract this, an end-capped or charged-surface C18 column must be used. Furthermore, the use of 0.1% Formic Acid in the mobile phase serves a dual purpose: it suppresses silanol ionization on the column hardware and provides the abundant protons necessary for efficient positive Electrospray Ionization (ESI+)[1], as documented in direct urinalysis methodologies for designer piperazines ([2]).

Table 1: UHPLC Gradient Conditions

Column: High-Strength Silica C18, End-capped (50 x 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40955Initial
1.00.40955Linear
5.00.401090Linear
6.50.401090Hold
6.60.40955Linear
8.00.40955Re-equilibration

Fragmentation Dynamics & Mass Spectrometry

Understanding the Collision-Induced Dissociation (CID) pathways of benzylpiperazines is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. Upon entry into the collision cell, the protonated precursor ion ([M+H]⁺ m/z 248.2) undergoes highly predictable fragmentation[3].

  • The Quantifier Ion (m/z 91.1): The bond between the benzyl group and the piperazine nitrogen is highly labile. Cleavage here yields a benzyl cation, which rapidly rearranges into a resonance-stabilized tropylium ion (C₇H₇⁺). Because of its extreme thermodynamic stability, this ion dominates the MS/MS spectrum of almost all benzylpiperazine derivatives, making it the optimal quantifier ([3]).

  • The Qualifier Ions (m/z 177.1 & 134.1): Secondary cleavages involve the loss of the N-methylacetamide tail (-71 Da), yielding an m/z 177.1 fragment that represents the intact benzylpiperazine core. Further high-energy collisions result in the opening of the piperazine ring (m/z 134.1), a pattern utilized in high-resolution Orbitrap screening methods for illicit products ([4]).

Fragmentation M Precursor [M+H]+ m/z 248.2 F1 Qualifier Ion m/z 177.1 M->F1 Amide Cleavage (-71 Da) F2 Quantifier Ion m/z 91.1 M->F2 Benzyl Cleavage (-157 Da) F3 Qualifier Ion m/z 134.1 M->F3 Piperazine Ring Opening F1->F2 Secondary Cleavage

Proposed ESI+ CID fragmentation pathway for the protonated precursor.

Table 2: MRM Transitions and Collision Energies

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Desolvation Temperature: 450°C

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
248.291.15035Quantifier
248.2177.15020Qualifier 1
248.2134.15025Qualifier 2

References

  • Zhu, N., Yu, C., Hua, Z., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. Available at:[Link]

  • Lee, Y.M., Kang, H., et al. (2020). "Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products." Forensic Science International, 308: 110164. Available at:[Link]

  • Vorce, S.P., Holler, J.M., Levine, B., & Past, M.R. (2008). "Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS." Journal of Analytical Toxicology, 32(6): 444-450. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Executive Summary This technical guide establishes a rigorous, self-validating framework for the in vivo preclinical evaluation of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3). By treating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes a rigorous, self-validating framework for the in vivo preclinical evaluation of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3). By treating this compound as a prototypical central nervous system (CNS)-penetrant small molecule, this protocol outlines the critical path from vehicle formulation to pharmacokinetic (PK) sampling and pharmacodynamic (PD) validation. The methodologies detailed herein are designed to maximize data integrity, ensure animal welfare, and provide actionable insights for drug development professionals.

Pharmacological Context & Rationale

The compound features a benzylpiperazine scaffold , a privileged structural motif in medicinal chemistry. The basic nitrogen of the piperazine ring, combined with the lipophilic benzyl group, acts as a highly effective shuttle for CNS drug delivery, enabling molecules to cross the blood-brain barrier (BBB)[1]. Because benzylpiperazine derivatives are frequently utilized to target neuronal receptors (e.g., sigma receptors, monoamine transporters) or intracellular enzymes (e.g., HDAC6)[1], establishing a precise PK/PD correlation is the most critical step in their preclinical development.

Formulation Strategy & Vehicle Selection

Causality & Mechanism: Benzylpiperazine derivatives typically exhibit moderate lipophilicity (calculated logP ~2.5–4.5). While this lipophilicity is essential for BBB penetration, it severely limits aqueous solubility, often leading to drug precipitation upon introduction to the aqueous environment of the bloodstream. To counter this, a microemulsion vehicle must be engineered. Dimethylacetamide (DMA) acts as a primary solvent to disrupt the crystalline lattice of the compound, while Cremophor EL (polyethoxylated castor oil) serves as a non-ionic surfactant to form stable micelles in physiological phosphate-buffered saline (PBS)[2].

Protocol: Preparation of IV/IP Dosing Solutions

  • Primary Solubilization: Accurately weigh the required mass of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine and dissolve it in DMA. Vortex for 2 minutes until the solution is completely clear.

  • Surfactant Addition: Add Cremophor EL to the DMA-drug solution. Sonicate for 5 minutes at room temperature to ensure homogenous mixing.

  • Aqueous Phase Integration: Slowly add PBS (pH 7.4) dropwise while continuously vortexing to prevent localized precipitation.

    • For Intravenous (IV) Administration (0.2 mg/mL): Final composition must be 5% DMA, 5% Cremophor EL, 90% PBS[2].

    • For Intraperitoneal (IP) Administration (0.5 mg/mL): Final composition must be 2.5% DMA, 2.5% Cremophor EL, 95% PBS[2].

Self-Validating System (Formulation): Pre-dosing Quality Control (QC): Before administration, subject the formulation to Dynamic Light Scattering (DLS). A monodisperse peak indicating micelle sizes <100 nm validates the stability of the microemulsion. Any visible turbidity or DLS peaks >500 nm indicate active precipitation, rendering the formulation invalid and requiring immediate reformulation.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Causality & Mechanism: To establish the temporal profile of CNS exposure, parallel blood and brain sampling is essential. The brain-to-plasma partition coefficient ( Kp,brain​ ) determines if the compound achieves sufficient central exposure to drive pharmacological effects[1].

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g). Fast the animals for 4 hours prior to PO/IP dosing to normalize gastric absorption rates (water ad libitum).

  • Administration:

    • IV Bolus: Administer 1–2 mg/kg via the lateral tail vein to establish baseline systemic clearance.

    • IP Injection: Administer 10–30 mg/kg into the lower right quadrant of the abdomen to assess systemic bioavailability and CNS penetration[1].

  • Parallel Tissue Sampling:

    • Euthanize animals (n=4 per time point) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

    • Collect blood via cardiac puncture into heparinized tubes; centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma.

    • Perfuse the brain with ice-cold saline to remove residual blood, rapidly dissect, and snap-freeze in liquid nitrogen to halt metabolism.

  • LC-MS/MS Bioanalysis:

    • Homogenize brain tissue in 3 volumes (w/v) of 80:20 methanol/water. Extract the compound using standard protein precipitation.

Self-Validating System (Bioanalysis): Extraction Recovery Check: Spike all plasma and brain homogenate samples with a known concentration of a deuterated internal standard (IS) prior to protein precipitation. An IS recovery rate of 85–115% validates the extraction efficiency and confirms the absence of critical matrix effect suppression. Data from batches failing this recovery threshold must be discarded.

Pharmacodynamic (PD) & Target Engagement

Causality & Mechanism: High CNS exposure ( Kp,brain​>0.5 ) does not guarantee target binding due to potential non-specific lipid partitioning. A functional readout is necessary to confirm target engagement. For benzylpiperazines, this involves ex vivo biomarker analysis (e.g., assessing downstream phosphorylation events in brain homogenates) or behavioral assays (e.g., locomotor activity tracking)[1][2].

Self-Validating System (Efficacy): Assay Sensitivity Check: Every behavioral or biomarker assay must include a positive control arm (a known CNS-active drug with established efficacy) and a vehicle-only negative control arm. The assay is only considered valid if the positive control demonstrates a statistically significant deviation from the vehicle baseline ( p<0.05 ), ensuring the model's sensitivity to pharmacological intervention.

Quantitative Data Presentation

Table 1: Validated Formulation Matrices for Benzylpiperazine Derivatives

Route Target Conc. DMA (%) Cremophor EL (%) PBS (%) Max Recommended Dose
IV 0.2 mg/mL 5.0 5.0 90.0 2 mg/kg

| IP | 0.5 mg/mL | 2.5 | 2.5 | 95.0 | 10–30 mg/kg |

Table 2: Target Pharmacokinetic Parameters for CNS-Active Benzylpiperazines

Parameter Description Target Threshold for CNS Efficacy

| Tmax​ (Brain) | Time to maximum brain concentration | < 1.0 hour (indicates rapid BBB crossing) | | Kp,brain​ | Brain-to-plasma AUC ratio | > 0.5 (optimal > 1.0) | | Clearance (CL) | Systemic clearance rate | < 30 mL/min/kg (ensures adequate half-life) | | Bioavailability (F) | Systemic exposure post-IP/PO | > 30% |

Workflow Visualization

PK_PD_Workflow Step1 1. Formulation & Vehicle Selection (DMA / Cremophor EL / PBS) Step2 2. In Vivo Administration (IV: 1-2 mg/kg | IP: 10-30 mg/kg) Step1->Step2 Step3 3. Parallel Sampling (Plasma & Brain Tissue at 0.25-24h) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (Quantification & Recovery Validation) Step3->Step4 Step5 5. PK Parameter Calculation (Cmax, AUC, Kp,brain) Step4->Step5 Step6 6. Pharmacodynamic Evaluation (Target Engagement Assays) Step5->Step6 PK/PD Correlation

Fig 1. Integrated in vivo PK/PD workflow for benzylpiperazine derivatives.

References

  • Hashimoto K, et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters. 2022. URL:[Link]

  • Okamura N, et al. "Synthesis and pharmacological in vitro and in vivo profile of SHA 68... a selective antagonist of the Neuropeptide S receptor." Journal of Pharmacology and Experimental Therapeutics. 2008. URL:[Link]

Sources

Method

Application Note: Advanced Amide Coupling Techniques Using N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale Piperazine amides represent a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

Piperazine amides represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of selective ion channel inhibitors (e.g., NaV1.7)[1] and soluble epoxide hydrolase (sEH) inhibitors[2]. The molecule N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine serves as a critical bifunctional building block. Structurally, it is a substituted glycinamide featuring a basic tertiary amine (benzylpiperazine core) and a nucleophilic secondary amine (N-methylamine).

The synthesis of tertiary amides from secondary amines presents unique kinetic challenges due to increased steric hindrance and the energetic barrier of s-cis/s-trans isomerization[3]. Furthermore, the basicity of the piperazine nitrogen (pKa ~8.5) can buffer the local reaction environment, necessitating precise stoichiometric control of external bases to maintain the nucleophilicity of the N-methylamine group. This guide details field-proven, self-validating protocols to achieve high-yielding amide couplings with this specific substrate.

Mechanistic Insights & Reagent Selection

Classical coupling reagents, such as EDC/HOBt, are highly effective for primary amines but often require extended reaction times, elevated temperatures, or excess reagents when applied to sterically hindered secondary amines[3][4]. To overcome the activation energy barrier associated with N-methylamines, highly reactive uronium-based reagents (e.g., HATU) or phosphonic anhydrides (e.g., T3P) are required.

  • HATU / DIPEA: HATU is the gold standard for challenging secondary amines. The incorporation of the 7-aza nitrogen in the HOAt leaving group provides a neighboring group effect (internal hydrogen bonding) that significantly accelerates the nucleophilic attack[5][6].

  • T3P (Propylphosphonic anhydride): T3P is optimal for scale-up. It forms a highly reactive mixed anhydride, exhibits exceptionally low epimerization rates, and yields water-soluble byproducts that streamline downstream purification.

MechanisticPathway A Carboxylic Acid (R-COOH) B HATU + DIPEA Deprotonation & Activation A->B Base (DIPEA) C OAt Active Ester (Highly Electrophilic) B->C -HMPA E Nucleophilic Attack (Accelerated by 7-Aza effect) C->E D N-[2-(4-benzylpiperazin-1-yl) -2-oxoethyl]-N-methylamine D->E Secondary Amine F Target Tertiary Amide + HOAt Byproduct E->F -H+

Mechanistic pathway of HATU-mediated amide coupling with a hindered secondary amine.

Quantitative Data: Reagent Comparison Matrix
Coupling ReagentActivation IntermediateRelative Reaction RateEpimerization RiskWorkup ComplexityRecommended Scale
HATU / DIPEA OAt Active EsterVery Fast (< 2 hours)LowModerateMilligram to <10g
T3P / DIPEA Mixed AnhydrideFast (2 - 4 hours)Very LowLow (Aqueous wash)Gram to Kilogram
EDC·HCl / HOBt OBt Active EsterSlow (12 - 24 hours)ModerateModerateMilligram to Gram

Experimental Workflows & Self-Validating Protocols

Workflow W1 1. Reagent Preparation Dry DCM/DMF, N2 Atmosphere W2 2. Pre-activation (15-30 min) Acid + Coupling Agent + Base at 0°C W1->W2 W3 3. Amine Addition Dropwise addition of N-methylamine derivative W2->W3 W4 4. Reaction Monitoring LC-MS / TLC until full conversion W3->W4 W5 5. Aqueous Workup Wash with NaHCO3 (aq) and Brine W4->W5 W6 6. Purification Flash Column Chromatography (DCM:MeOH) W5->W6

Step-by-step experimental workflow for the synthesis of piperazine-derived tertiary amides.

Protocol A: High-Efficiency Coupling via HATU (Discovery / Milligram Scale)

This protocol is optimized for challenging, sterically hindered, or unreactive carboxylic acids.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Pre-activation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at 0 °C for 15–30 minutes.

    • Causality & Validation: Pre-activation ensures complete conversion to the OAt ester. Failing to pre-activate allows unreacted HATU to react directly with the secondary amine, forming an irreversible, inactive guanidinium byproduct[6]. Validate active ester formation via LC-MS before proceeding.

  • Amine Addition: Dissolve N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (1.1 eq) in a minimal volume of DMF. Add dropwise to the pre-activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (3x), and brine (1x).

    • Causality: Multiple water washes are critical. HATU generates tetramethylurea and HOAt as byproducts, which are highly soluble in water but can co-elute during chromatography if not rigorously extracted[5].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically a DCM:MeOH gradient, utilizing 1-5% MeOH to elute the basic piperazine product).

Protocol B: Scalable Green Coupling via T3P (Process / Gram Scale)

This protocol is optimized for scale-up, minimizing toxic byproducts and avoiding complex chromatography.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (1.05 eq) in EtOAc or DCM (0.2 M) under N₂.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • T3P Addition: Add a 50% solution of T3P in EtOAc (1.5 eq) dropwise over 15 minutes.

    • Causality: Adding T3P last to the mixture of acid and amine controls the exothermic formation of the mixed anhydride and minimizes epimerization, ensuring high enantiomeric excess if the carboxylic acid is chiral.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (using the Chloranil test to detect the disappearance of the secondary amine).

  • Workup: Wash the organic layer directly with water (2x), saturated NaHCO₃ (2x), and brine.

    • Causality & Validation: T3P and its phosphate byproducts are highly water-soluble. This allows for a self-validating, chromatography-free isolation in many cases, yielding crude purities often >95% by NMR.

Self-Validation & Troubleshooting Checkpoints

  • Chloranil Test over Ninhydrin: Because N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a secondary amine, standard Ninhydrin (Kaiser) stains will yield false negatives. Use the Chloranil test (or Dragendorff's reagent) to accurately monitor the consumption of the amine on TLC plates.

  • pH Monitoring During Workup: The basic tertiary amine on the benzylpiperazine core (pKa ~8.5) means the product can become protonated and partition into the aqueous layer if the pH drops too low. Ensure the aqueous washes are kept slightly basic (pH 8-9) using NaHCO₃ to retain the product in the organic phase.

  • Guanidinium Byproduct Formation: If LC-MS reveals a mass corresponding to[Amine + 100 Da], HATU has reacted directly with the N-methylamine. To fix this, strictly enforce the 30-minute pre-activation step (Protocol A, Step 2) before introducing the amine.

References

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Source: nih.gov. URL:[Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Source: acgpubs.org. URL: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Source: nih.gov. URL:[Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Source: acs.org. URL:[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. Source: researchgate.net. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Welcome to the technical support resource for the synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this specific amide coupling reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows to empower you to resolve common synthetic hurdles.

Introduction: The Synthetic Challenge

The target molecule, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, is constructed via an amide bond formation between the carboxylic acid intermediate, 2-(4-benzylpiperazin-1-yl)acetic acid, and N-methylamine. While seemingly a straightforward transformation, this reaction is prone to issues that can significantly suppress the yield. Challenges often arise from incomplete reactions, the formation of stable side products, and difficulties during product isolation and purification.[1]

This guide provides a systematic approach to diagnosing and solving these problems, ensuring a higher success rate and greater purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis? A low yield is typically not due to a single factor but a combination of issues. The most frequent culprits are inefficient activation of the carboxylic acid, suboptimal reaction conditions (pH, temperature, time), and the formation of difficult-to-remove byproducts that complicate purification.[1] Careful selection of coupling reagents and precise control of the reaction environment are paramount.

Q2: Which amide coupling strategy is best for this molecule? For solution-phase synthesis, carbodiimide-based methods, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl Cyanohydroxyiminoacetate (OxymaPure), offer a robust starting point.[2] These reagents are effective, and their byproducts are generally water-soluble, which simplifies the workup.[3] For more challenging or sterically hindered couplings, stronger uronium-based reagents like HATU or COMU may be necessary.[3][4][5]

Q3: My starting materials are consumed, but the yield of the desired product is still low. What's happening? This scenario strongly suggests the formation of side products. With carbodiimide coupling agents, a common side reaction is the rearrangement of the activated O-acylisourea intermediate into an unreactive N-acylurea.[2][6][7] This consumes your activated acid without forming the desired amide. Using an additive like HOBt or OxymaPure is critical to intercept the O-acylisourea and form a more stable active ester, minimizing this side reaction.[7]

Q4: How critical is the purity of the starting materials and solvents? Extremely critical. The carboxylic acid starting material, 2-(4-benzylpiperazin-1-yl)acetic acid, must be pure and dry. Any residual moisture will consume the coupling reagent. Solvents, particularly polar aprotic solvents like DMF or DCM, must be anhydrous.[2] N-methylamine is often supplied as a solution (e.g., in water or THF); using the THF solution or anhydrous gaseous N-methylamine is preferable to avoid introducing water.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Issue 1: Reaction Stalls / Incomplete Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-(4-benzylpiperazin-1-yl)acetic acid remaining even after an extended reaction time.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The coupling reagent may not be potent enough or may have degraded.

    • Solution 1.1: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider upgrading to HATU, HBTU, or COMU, which are known for higher efficiency, especially in difficult couplings.[1][3]

    • Solution 1.2: Use fresh coupling reagents. Carbodiimides and uronium salts can be sensitive to moisture and should be stored in a desiccator.

  • Incorrect pH / Amine Protonation: N-methylamine is basic and will be protonated by the acidic starting material. A tertiary amine base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is often required to act as a proton shuttle and ensure a sufficient concentration of the free, nucleophilic N-methylamine.

    • Solution 1.3: Add 2-3 equivalents of a non-nucleophilic base like DIEA to the reaction mixture. This is standard practice for most amide couplings involving amine salts or acidic partners.[3]

  • Suboptimal Temperature or Time: Amide couplings can be sluggish at room temperature, especially if there is any steric hindrance.

    • Solution 1.4: Increase the reaction time, monitoring by TLC/LC-MS until the starting material is consumed. Alternatively, gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate. For very difficult cases, microwave-assisted synthesis can be employed to shorten reaction times.[8]

Issue 2: Multiple Byproducts Observed on TLC/LC-MS

Symptom: The crude reaction mixture shows the product spot/peak, but also several other significant spots/peaks.

Possible Causes & Solutions:

  • N-Acylurea Formation: As discussed in the FAQs, this is a classic side reaction with carbodiimides when no additive is used.[2][7] The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.

    • Solution 2.1: Always use an additive. Add 1.0-1.2 equivalents of HOBt or OxymaPure when using EDC or other carbodiimides. This rapidly converts the O-acylisourea to a more stable active ester, preventing the rearrangement.[7]

  • Symmetrical Anhydride Formation: The highly reactive O-acylisourea can react with a second molecule of the starting carboxylic acid to form a symmetrical anhydride.[6][7] While this anhydride can still react with the amine to form the product, it alters the stoichiometry and can slow the reaction.

    • Solution 2.2: This is often minimized by the presence of an additive like HOBt. Ensuring slow addition of the carbodiimide to the mixture of acid, amine, and additive can also favor the desired pathway.

  • Epimerization/Racemization: This is a concern for chiral carboxylic acids but is not applicable to 2-(4-benzylpiperazin-1-yl)acetic acid, as the alpha-carbon is not a stereocenter.

Issue 3: Difficulty in Product Purification and Isolation

Symptom: The reaction appears successful, but significant product loss occurs during workup and chromatography, resulting in low isolated yield.

Possible Causes & Solutions:

  • Insoluble Byproducts: The use of Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and can be difficult to remove by filtration.

    • Solution 3.1: Use a carbodiimide that produces a water-soluble urea byproduct. EDC is the standard choice, as its byproduct (EDU) is easily removed with a simple aqueous wash.[9]

  • Product Polarity: The final product contains a tertiary amine within the piperazine ring, making it basic. It may stick to silica gel during column chromatography, leading to streaking and poor recovery.

    • Solution 3.2: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent (e.g., DCM/MeOH/NH₃).

    • Solution 3.3: Perform a targeted acid-base extraction during the workup. After the reaction, dilute with an organic solvent (like Ethyl Acetate or DCM) and wash with a mild basic solution (e.g., sat. NaHCO₃) to remove unreacted acid and HOBt. Then, wash with water and brine. This can often yield a product pure enough for many applications without chromatography.[3]

Mechanistic Insights

Understanding the underlying reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the desired reaction pathway and a common side reaction.

Amide Coupling Mechanism (EDC/HOBt)

The following diagram illustrates the activation of the carboxylic acid and subsequent reaction with the amine.

Amide Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt (Fast) EDU EDU (Byproduct) O_acyl->EDU - EDU HOBt HOBt HOBt->HOBt_ester Amide Product (Amide) HOBt_ester->Amide + MeNH₂ HOBt_regen HOBt (Regenerated) HOBt_ester->HOBt_regen (Regenerates HOBt) R_NHCH3 MeNH₂ (N-Methylamine) R_NHCH3->Amide Side Reaction O_acyl O-Acylisourea Intermediate Desired_Path Reaction with Amine or HOBt (Productive Pathway) O_acyl->Desired_Path Fast, Desired N_acylurea N-Acylurea (Unreactive Byproduct) O_acyl->N_acylurea Slow, Irreversible Rearrangement (Mumm-rearrangement)

Caption: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, halting the synthesis.

Optimized Protocol & Data

Recommended Protocol: EDC/HOBt Coupling

This protocol provides a reliable starting point for the synthesis, incorporating best practices to maximize yield.

Materials:

  • 2-(4-benzylpiperazin-1-yl)acetic acid (1.0 eq)

  • N-methylamine (2.0 M solution in THF, 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Diisopropylethylamine (DIEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(4-benzylpiperazin-1-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (to make a ~0.1 M solution).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add DIEA (2.5 eq) followed by the N-methylamine solution (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). [3]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an eluent system of DCM/Methanol with 1% triethylamine to afford the pure product.

Table 1: Comparison of Common Coupling Reagents
Reagent SystemRelative ReactivityByproduct SolubilityKey AdvantagesCommon Issues
EDC / HOBt ModerateWater-soluble (EDU)Cost-effective, easy workup, reliable for standard couplings. [3]Can be insufficient for hindered substrates; HOBt has safety concerns.
EDC / OxymaPure Moderate-HighWater-soluble (EDU)Safer alternative to HOBt, suppresses racemization effectively. [2][9]Potential for minor side reactions with some carbodiimides. [9]
HATU / DIEA Very HighWater-solubleVery fast and efficient, excellent for difficult couplings.Higher cost, can be difficult to remove all reagent-related impurities.
COMU / DIEA Very HighWater-solubleHigh reactivity, safer (non-explosive), water-soluble byproducts. [3]Higher cost compared to carbodiimides.
T3P® HighWater-solubleEfficient, byproducts are easily washed away.Often requires a full 3 equivalents for optimal performance. [4]

Final Recommendations

Overcoming low yield in the synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine requires a systematic and informed approach.

  • Start with a Reliable Protocol: The EDC/HOBt (or OxymaPure) method is a strong, cost-effective starting point.

  • Ensure Reagent Quality: Use pure, anhydrous starting materials and solvents.

  • Control the Stoichiometry: Use a slight excess of the coupling agents and amine, and ensure the presence of a non-nucleophilic base like DIEA.

  • Monitor Your Reaction: Use TLC or LC-MS to diagnose issues like stalling or byproduct formation early.

  • Don't Hesitate to Escalate: If a standard method fails, upgrade to a more powerful coupling reagent like HATU or COMU.

By applying these principles, you can effectively troubleshoot and optimize your synthesis for a successful, high-yield outcome.

References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 17, 2026.
  • BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved March 17, 2026.
  • Vertex AI Search. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 17, 2026.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved March 17, 2026.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved March 17, 2026.
  • PubMed. (2025, July 18). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Retrieved March 17, 2026.
  • ACS Publications. (2017, June 2). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved March 17, 2026.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved March 17, 2026.
  • ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Retrieved March 17, 2026.
  • BenchChem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine. Retrieved March 17, 2026.
  • ACS Publications. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved March 17, 2026.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved March 17, 2026.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved March 17, 2026.

Sources

Optimization

Technical Support Center: Preventing Degradation of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine During Storage

Welcome to the Technical Support Center for API and compound stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-[2-(4-benzylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and compound stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine .

Due to its unique structural motifs—a secondary amine, a tertiary piperazine ring, and a benzylic moiety—this molecule is highly susceptible to specific environmental degradation pathways. This document synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound during long-term storage and handling.

Part 1: Troubleshooting Guides & FAQs

Q1: My stored sample is showing a +16 Da or +32 Da mass shift on LC-MS. What is causing this, and how do I prevent it?

A: Oxidative Degradation (N-Oxide / Hydroxylamine Formation) The +16 Da and +32 Da mass shifts are classic indicators of oxidation. Your molecule contains two highly vulnerable sites: the secondary amine (N-methylamine) and the tertiary amines within the piperazine ring.

  • The Causality: Secondary amines are highly nucleophilic and exhibit rapid degradation rates under oxidative conditions, often faster than primary or tertiary amines[1]. Exposure to atmospheric oxygen or trace peroxides in solvents leads to electron abstraction, forming a radical intermediate that rapidly reacts with oxygen to form hydroxylamines or N-oxides. Tertiary piperazine nitrogens can also undergo RuO4-mediated or auto-oxidation to form stable N-oxides[2].

  • The Fix: Store the compound under a strict inert atmosphere (Argon or Nitrogen). Avoid using ethereal solvents (like THF or Diethyl Ether) that easily form peroxides unless they are freshly distilled and uninhibited.

Q2: The compound has become insoluble in standard organic solvents, and LC-MS shows a +44 Da adduct. What happened?

A: Carbamate Formation via CO2 Capture A +44 Da mass shift indicates that your molecule has reacted with atmospheric carbon dioxide.

  • The Causality: Secondary amines act as excellent CO2 scrubbers. The nucleophilic secondary amine attacks the electrophilic carbon of CO2, forming a stable carbamate salt[3]. Because this process requires the amine to act as both a nucleophile and a proton acceptor, the resulting carbamate often precipitates out of solution as an insoluble zwitterion or salt complex.

  • The Fix: Minimize atmospheric exposure. Aliquot the compound in a glovebox or use a Schlenk line. If carbamate formation has already occurred, gentle heating under vacuum or mild acidification (if the amide bond can tolerate it) may reverse the adduct, though prevention is the only GMP-compliant strategy.

Q3: I am detecting benzaldehyde and a lower molecular weight piperazine fragment in my aged samples. Why?

A: Benzylic Cleavage via Auto-Oxidation

  • The Causality: The C-H bonds adjacent to the phenyl ring (benzylic position) are relatively weak due to the resonance stabilization of the resulting radical. Exposure to UV light or trace transition metals initiates a radical chain reaction, forming a hydroperoxide intermediate. This intermediate is unstable and decomposes, cleaving the C-N bond to yield benzaldehyde and a debenzylated piperazine derivative[2].

  • The Fix: Store the compound in amber glass vials to block UV light and ensure all glassware is free of trace metal contaminants (e.g., iron or copper) that catalyze radical initiation.

Part 2: Data Presentation

Table 1: Summary of Degradation Pathways and Analytical Markers
Degradation PathwayStructural TargetAnalytical Marker (LC-MS)Primary CatalystPrevention Strategy
N-Oxidation Secondary Amine / Piperazine+16 Da, +32 DaO₂, PeroxidesArgon purge, peroxide-free solvents
Carbamate Formation Secondary Amine+44 Da, InsolubilityAtmospheric CO₂Glovebox handling, tight PTFE seals
Benzylic Cleavage Benzyl Group-90 Da (loss of benzyl), Benzaldehyde peakUV Light, RadicalsAmber vials, metal-free environment
Amide Hydrolysis 2-oxoethyl Amide Bond+18 Da, FragmentationMoisture + Extreme pHLyophilization, Desiccator storage

Part 3: Mandatory Visualizations

Diagram 1: Degradation Pathways of the Target Molecule

G Parent N-[2-(4-benzylpiperazin-1-yl)- 2-oxoethyl]-N-methylamine O2 O2 / Peroxides Parent->O2 CO2 Atmospheric CO2 Parent->CO2 Radical UV Light / Radicals Parent->Radical NOxide N-Oxidation (+16 Da) (Piperazine/Secondary Amine) O2->NOxide Electron Abstraction Carbamate Carbamate Adduct (+44 Da) (Secondary Amine) CO2->Carbamate Nucleophilic Attack Cleavage Benzylic Cleavage (Benzaldehyde + Fragment) Radical->Cleavage Auto-oxidation

Mechanistic pathways of degradation for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine.

Diagram 2: Workflow for Inert Storage and Handling

G Step1 1. Lyophilization (Remove Moisture) Step2 2. Glovebox / Schlenk Line (Inert Atmosphere) Step1->Step2 Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Step4 4. Argon/Nitrogen Purge & PTFE Cap Sealing Step3->Step4 Step5 5. Storage at -20°C in Desiccator Step4->Step5

Self-validating experimental workflow for the long-term inert storage of amine-sensitive APIs.

Part 4: Experimental Protocols

Protocol A: Inert Gas Purging and Aliquoting (Self-Validating System)

To prevent CO2 and O2 degradation, the compound must be handled as an air-sensitive reagent. This protocol ensures a self-validating loop where moisture and gas exposure are structurally eliminated.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Transfer them to a desiccator to cool.

  • Lyophilization: Ensure the N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is completely free of residual water by lyophilizing the sample for 24 hours.

  • Inert Transfer (Glovebox): Transfer the bulk powder into a nitrogen or argon-filled glovebox. Causality check: Argon is heavier than air and provides a superior blanket for secondary amines compared to nitrogen.

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw and air-exposure cycles, which exponentially accelerate benzylic cleavage and oxidation.

  • Sealing: Seal the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm.

  • Storage: Store the sealed amber vials in a secondary desiccator cabinet maintained at -20°C.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study

To establish a formal shelf-life and validate your storage conditions, you must perform a stability study in accordance with ICH Q1A(R2) guidelines[4].

  • Batch Selection: Select three primary batches of the synthesized compound.

  • Long-Term Testing Setup: Place aliquots in stability chambers calibrated to 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH depending on your climatic zone target) for a minimum of 12 months[4].

  • Accelerated Testing Setup: Place a parallel set of aliquots in chambers calibrated to 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

  • Photostability (ICH Q1B): Expose a subset of samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to validate the necessity of amber vials against benzylic cleavage.

  • Analytical Validation: At intervals (0, 3, 6, 9, 12 months), analyze the samples via LC-MS/MS and HPLC-UV. Quantify the parent peak area against the +16 Da (Oxidation), +44 Da (Carbamate), and -90 Da (Cleavage) degradation markers.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process. ACS Omega. Available at:[Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine .

This molecule presents a unique separation challenge: it contains a hydrophobic benzyl group, a polar amide linker, and two highly basic amine centers (a tertiary amine within the piperazine ring and a secondary N-methylamine). Because of these basic functional groups (pKa ~8–10), the compound is highly susceptible to secondary ion-exchange interactions with the stationary phase, leading to severe peak tailing, poor retention, and integration errors[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve sharp, symmetrical peaks and robust retention.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound exhibit severe peak tailing on a standard C18 column?

The Mechanism: Peak tailing for basic piperazine derivatives on standard silica-based C18 columns is primarily caused by secondary electrostatic interactions[1]. Standard silica contains residual silanol groups (Si-OH). At a neutral or mid-range pH (pH 4–8), these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, the basic amines on your analyte are protonated (positively charged). This creates a strong ion-exchange retention mechanism that competes with the primary hydrophobic retention, causing the analyte molecules to "drag" and elute as a broad, asymmetric tail[2][3].

The Solution: You must disrupt this electrostatic attraction. This is typically achieved by lowering the mobile phase pH below 3.0 (to fully protonate and neutralize the silanols) or raising the pH above 10.0 (to deprotonate and neutralize your basic amines)[3].

Q2: I lowered the pH to 2.5, and the peak shape improved, but now the compound elutes in the void volume. How do I fix this?

The Mechanism: By lowering the pH, you successfully protonated both basic amine centers. While this stopped the tailing, it also made the molecule doubly charged and highly polar, drastically reducing its hydrophobic affinity for the C18 stationary phase.

The Solution: Implement Ion-Pair Chromatography (IPC) . Add a hydrophobic, anionic modifier like Trifluoroacetic Acid (TFA) (0.05% – 0.1% v/v) to your mobile phase. The negatively charged trifluoroacetate ions will form a neutral, hydrophobic ion-pair complex with the positively charged amines on your analyte. This complex behaves like a highly lipophilic molecule, significantly increasing its retention on the reversed-phase column[4][5].

Q3: I am transferring my method to LC-MS/MS. Can I still use TFA?

The Mechanism: While TFA is excellent for UV detection, it causes severe ion suppression in Electrospray Ionization (ESI-MS) due to its high surface activity and strong ion-pairing nature in the gas phase.

The Solution: Switch to Formic Acid (0.1%) or Acetic Acid . Formic acid is a weaker ion-pairing agent, meaning retention will slightly decrease and tailing might marginally increase compared to TFA, but it allows for efficient volatilization and ionization in the MS source[6]. If peak shape degrades too much with formic acid, use a highly base-deactivated, end-capped column (Type B silica) designed specifically to shield residual silanols[7].

Part 2: Mobile Phase Optimization Matrix

To facilitate rapid method development, the following table summarizes the quantitative and qualitative effects of various mobile phase modifiers on the chromatography of basic piperazine derivatives.

Mobile Phase ModifierTypical Conc.Working pHMechanism of ActionLC-MS Compatible?Best Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Strong ion-pairing; fully protonates silanols to suppress tailing.No (Severe ion suppression)Routine QA/QC with UV/DAD detection[4].
Formic Acid (FA) 0.1%~2.7Weak ion-pairing; partially protonates silanols.Yes (Excellent)LC-MS/MS workflows; requires high-purity end-capped columns[6].
Ammonium Bicarbonate 10 mM~10.0Deprotonates basic amines, rendering the analyte neutral and hydrophobic.Yes High-pH separations (Requires hybrid silica columns like Waters XBridge).
Potassium Phosphate 20 mM~2.5 or ~7.0High buffer capacity; controls ionization state strictly.No (Non-volatile salts)Preparative scale or legacy UV methods[8].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria are built into the workflow to ensure the physical chemistry of the column and mobile phase are interacting correctly before you inject precious samples.

Protocol A: Low-pH Ion-Pairing RPLC-UV (For Standard Quantification)

Objective: Achieve baseline resolution and a USP Tailing Factor (Tf) < 1.2 using standard C18 columns.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

    • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of LC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Select a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)[1]. Maintain the column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution:

    • 0–2 min: 5% B (Isocratic hold to focus the polar amines)

    • 2–10 min: 5% to 60% B (Linear gradient)

    • 10–12 min: 60% to 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine standard in the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion.

  • System Suitability Validation: Inject a 10 µg/mL standard.

    • Validation Check: Calculate the USP Tailing Factor. If Tf > 1.5, the column's end-capping is likely degraded, exposing active silanols. Replace the column.

Protocol B: MS-Compatible RPLC (For LC-MS/MS Pharmacokinetics)

Objective: Maximize ionization efficiency while maintaining acceptable peak symmetry.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultra-pure water[6].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Use a sterically protected or polar-embedded C18 column (e.g., Phenomenex Synergi Hydro-RP or Waters Symmetry Shield) to prevent silanol interactions without relying on heavy ion-pairing agents.

  • Flow Rate & Injection: Set flow rate to 0.4 mL/min (optimal for ESI desolvation). Inject 2–5 µL.

  • System Suitability Validation: Monitor the extracted ion chromatogram (EIC).

    • Validation Check: If the peak exhibits fronting, the column is overloaded due to the weaker retention of formic acid compared to TFA. Dilute the sample 1:10 and re-inject.

Part 4: Troubleshooting Workflow Visualization

The following logic tree illustrates the causality and step-by-step resolution for peak tailing when analyzing basic amine compounds.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.0-2.5 (e.g., 0.1% TFA or FA) CheckPH->AdjustPH No CheckRetention Is Retention Time Acceptable? CheckPH->CheckRetention Yes AdjustPH->CheckRetention AddIonPair Increase Ion-Pairing Agent or Decrease Organic % CheckRetention->AddIonPair No (Elutes too fast) CheckColumn Is Column Base-Deactivated or Polar-Embedded? CheckRetention->CheckColumn Yes AddIonPair->CheckColumn ChangeColumn Switch to High-Purity Type B Silica / End-Capped CheckColumn->ChangeColumn No Success Symmetrical Peak Achieved (Gaussian Shape, Tf < 1.2) CheckColumn->Success Yes ChangeColumn->Success

Figure 1: Decision matrix for resolving secondary silanol interactions and peak tailing in basic amine chromatography.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Knowledge Base. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Methylamine." HELIX Chromatography Applications. Available at: [Link]

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." Technology Networks. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Support. Available at: [Link]

  • MDPI. "Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches." Molecules. Available at: [Link]

  • ACS Publications. "Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid." Analytical Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting impurities in N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine crystallization

Technical Support Center: Crystallization of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine A Foreword from the Senior Application Scientist: The following guide addresses common challenges in the crystallizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

A Foreword from the Senior Application Scientist: The following guide addresses common challenges in the crystallization of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. As this is a specific, proprietary molecule, this guide has been constructed based on extensive experience with analogous piperazine-based active pharmaceutical ingredients (APIs). The principles, troubleshooting steps, and impurity profiles described are based on a plausible synthetic route involving the acylation of N-benzylpiperazine. This framework provides a robust, scientifically grounded approach to resolving common crystallization issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1][2] This often happens when the solution temperature is higher than the melting point of the solute or when supersaturation is achieved too rapidly.[3] The resulting oil is an impurity-rich, amorphous state that can hinder proper crystal formation and compromise purity.[1][2]

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate allows molecules more time to orient themselves into a crystal lattice, which is a lower energy and more stable state.[4][5][6][7] Rapid cooling can "shock" the system, favoring the kinetically faster, but thermodynamically less stable, liquid oil phase.[5]

  • Increase Solvent Volume: Add more of the primary ("good") solvent to decrease the level of supersaturation.[3] This keeps the compound in solution at a lower temperature, reducing the likelihood of it separating as an oil above its melting point.

  • Optimize Seeding: Introduce high-quality seed crystals at a point of moderate supersaturation (within the metastable zone).[1][8] Seeding provides a template for crystal growth, bypassing the high energy barrier of primary nucleation which can otherwise lead to oiling out.[]

  • Change the Solvent System: If the issue persists, the solvent system may be inappropriate. The ideal solvent should show a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[10][11] Consider a solvent pair where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[10]

Q2: My final product has low purity (<99%) according to HPLC analysis. What are the likely impurities and how can I remove them?

A2: Low purity is typically due to process-related impurities from the synthesis or degradation products. For this molecule, the most probable impurities stem from the starting materials and potential side reactions. Effective removal depends on understanding the properties of these impurities relative to the desired product.

Common Impurities and Mitigation Strategies:

Impurity NamePlausible StructureSourceRemoval Strategy
Impurity A: N-benzylpiperazine Benzyl group on a piperazine ringUnreacted starting materialHighly polar. A moderately polar solvent system (e.g., Isopropanol/Water) should leave it in the mother liquor. An acidic wash of the crude product in an organic solvent before crystallization can also be effective.
Impurity B: Over-acylated Product Two acyl groups on the piperazine nitrogenReaction of the product with another molecule of the activated acidLess polar than the product. Increasing the polarity of the crystallization solvent may help precipitate the desired product while leaving Impurity B dissolved.
Impurity C: Hydrolyzed Acid Carboxylic acid corresponding to the acyl groupHydrolysis of the acylating agentHighly polar and acidic. Should be easily removed by a basic wash of the crude material before crystallization or will remain in polar mother liquors.

This table contains plausible impurities based on a common synthetic route.

General Purification Protocol:

  • Analytical Characterization: Use techniques like HPLC, LC-MS, and GC-MS to identify and quantify impurities.[12][13][14]

  • Solvent Screening: The choice of solvent is critical for purification.[15] A good solvent will dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble.[16]

  • Recrystallization: Dissolve the impure solid in a minimum amount of a suitable hot solvent.[16] Allow it to cool slowly and undisturbed.[16] Impurities will ideally remain in the mother liquor while the pure product crystallizes.[11]

Q3: The crystal size is very small (fine powder), which is causing problems with filtration. How can I grow larger crystals?

A3: Fine powders are often the result of rapid nucleation, where many small crystals form simultaneously. To obtain larger crystals, the process needs to favor crystal growth over nucleation.[]

Strategies for Increasing Crystal Size:

  • Decrease the Cooling Rate: Slow cooling is the most effective method for growing larger crystals.[6][7] It minimizes the rate of supersaturation, allowing molecules to deposit onto existing crystal surfaces rather than forming new nuclei.[4][5]

  • Reduce Agitation Speed: While some agitation is necessary for homogeneity, excessive stirring can cause secondary nucleation and crystal breakage.[17]

  • Use a Seeding Strategy: Introducing a small quantity of seed crystals provides a surface for growth, directing the crystallization process toward larger, more uniform particles.[8]

  • Optimize Solvent Choice: The viscosity and polarity of the solvent can influence crystal growth kinetics. Experiment with different solvent systems to find one that promotes slower, more controlled growth.

Section 2: Troubleshooting Workflows

This section provides step-by-step logical guides for resolving common crystallization failures.

Workflow 1: Troubleshooting Low Purity

This workflow guides the user through a systematic process to identify and remove impurities.

start Start: Low Purity Detected by HPLC identify Identify Impurities (LC-MS, NMR) start->identify known_impurity Known Impurity? identify->known_impurity unreacted_sm Unreacted Starting Material? known_impurity->unreacted_sm No wash Perform Aqueous Wash (Acidic/Basic) known_impurity->wash Yes side_product Process Side-Product? unreacted_sm->side_product No unreacted_sm->wash Yes rescreen Re-screen Crystallization Solvents side_product->rescreen Yes end_fail Consult Process Chemistry side_product->end_fail No wash->rescreen slow_cool Decrease Cooling Rate rescreen->slow_cool end_success Success: Purity >99.5% slow_cool->end_success

Caption: A decision tree for troubleshooting low product purity.

Workflow 2: Resolving "Oiling Out" Events

This workflow provides a logical sequence to prevent liquid-liquid phase separation.

start Start: Oiling Out Observed add_solvent Add 10-20% More Solvent & Re-heat start->add_solvent check_oil Does it still oil out on cooling? add_solvent->check_oil slow_cool Decrease Cooling Rate by 50% check_oil->slow_cool Yes end_success Success: Solid Crystals Formed check_oil->end_success No check_oil2 Does it still oil out? slow_cool->check_oil2 seed Introduce Seed Crystals check_oil2->seed Yes check_oil2->end_success No check_oil3 Does it still oil out? seed->check_oil3 change_solvent Change Solvent System (e.g., add anti-solvent) check_oil3->change_solvent Yes check_oil3->end_success No end_fail Consult Crystallization Specialist change_solvent->end_fail

Caption: A workflow for systematically addressing oiling out issues.

Section 3: Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Dissolution: In a suitable flask, add the crude N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine solid. Add the chosen solvent (e.g., isopropanol) in sufficient quantity to make a slurry.

  • Heating: Heat the mixture to the solvent's boiling point while stirring until all the solid has dissolved.[16] Add solvent dropwise if necessary to achieve full dissolution, but avoid a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel to remove them.

  • Cooling: Remove the solution from the heat source and allow it to cool slowly and undisturbed to room temperature.[16] A slow cooling rate is crucial for forming large, pure crystals.[4][18]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.[16]

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove residual solvent.

Protocol 2: Solvent Screening for Recrystallization

  • Preparation: Place approximately 50 mg of the impure solid into several separate test tubes.

  • Solvent Addition: Add 1 mL of a different candidate solvent to each test tube. Common choices include water, ethanol, isopropanol, acetone, ethyl acetate, and toluene.[10][16]

  • Room Temperature Solubility Test: Agitate the tubes at room temperature. A suitable solvent should not dissolve the compound at this stage.[11] If it dissolves completely, the solvent is too good and will not allow for good recovery.[10]

  • Hot Solubility Test: Heat the test tubes that passed the first test to the solvent's boiling point. The compound should dissolve completely.[11] If it does not, the solvent is not strong enough.

  • Cooling Test: Allow the successful hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will produce a large quantity of crystalline precipitate.[10]

  • Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot for the main recrystallization procedure.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Chooses a solvent for Recrystallization. (n.d.).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • Understanding Oiling-Out in Crystallization Processes. (2024, December 25).
  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
  • Gorajana, A. et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Recrystallization. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Northwestern University. (n.d.). Cooling Rate and Crystal Size.
  • Crystal Size and Cooling Rate - Teacher Notes. (n.d.).
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd.
  • Wang, Z. et al. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.

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Troubleshooting

Minimizing side reactions when scaling up N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

An in-depth guide to overcoming common synthetic hurdles in the large-scale production of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine. Introduction The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common synthetic hurdles in the large-scale production of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine.

Introduction

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, a key intermediate in pharmaceutical development, involves a standard amide bond formation between an N-methylglycine derivative and 1-benzylpiperazine. While straightforward on a laboratory scale, scaling this reaction introduces significant challenges related to reaction kinetics, heat management, and mass transfer. These challenges often manifest as an increase in side reactions, leading to reduced yield, complex purification profiles, and compromised product purity.

This technical support center provides researchers, process chemists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to proactively address and mitigate common side reactions encountered during the scale-up of this critical synthesis. Our guidance is grounded in established chemical principles and process safety considerations to ensure a robust, reproducible, and efficient manufacturing process.

Troubleshooting Guide: Diagnosing and Solving Scale-Up Issues

This section addresses specific, common problems observed during the scale-up process in a direct question-and-answer format.

Q1: I'm observing a significant amount of a bis-acylated byproduct. How can I improve mono-acylation selectivity on a large scale?

Answer:

The formation of a bis-acylated byproduct is a classic challenge when working with piperazine, which possesses two nucleophilic secondary amine sites.[1] On a large scale, localized concentration gradients due to inefficient mixing can exacerbate this issue. The primary strategies to enhance mono-acylation selectivity revolve around controlling the stoichiometry and reaction kinetics.

Root Causes & Mitigation Strategies:

  • Incorrect Stoichiometry: On a small scale, it's easier to ensure the activated carboxylic acid encounters the desired 1-benzylpiperazine. On a large scale, simply using a 1:1 ratio is insufficient.

    • Solution: Employ a significant excess of the piperazine nucleophile (e.g., 2-4 equivalents). This statistically favors the reaction of the acylating agent with an unreacted 1-benzylpiperazine molecule over the already acylated product.[2] While this requires separation from the excess starting material later, it is often the most effective method for maximizing the yield of the mono-acylated product.

  • Rapid Addition of Acylating Agent: Adding the activated carboxylic acid (or acyl chloride) too quickly creates localized areas of high concentration, dramatically increasing the probability of double acylation.

    • Solution: Implement a slow, controlled addition (dropwise) of the activated acid solution to the solution of 1-benzylpiperazine over an extended period.[2] This maintains a low instantaneous concentration of the electrophile, thereby favoring the more statistically abundant unreacted piperazine. For multi-kilogram scale, this should be done via a calibrated addition pump.

  • Temperature Control: While less direct, higher temperatures can increase reaction rates non-selectively.

    • Solution: Maintain a controlled, lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent. This slows the overall reaction rate, providing more time for the bulk mixture to homogenize and reducing the impact of localized concentration spikes.

Q2: My yield is low, and I've isolated a byproduct identified as N-acylurea. What causes this, and how can it be prevented during scale-up?

Answer:

N-acylurea formation is a well-documented side reaction specific to carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[3][4] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide.[5] This rearrangement competes directly with the desired nucleophilic attack by the amine (1-benzylpiperazine).

Root Causes & Mitigation Strategies:

  • Thermal Excursions: The amide coupling reaction is exothermic, and the rearrangement to N-acylurea is highly temperature-dependent.[3][6] Poor heat dissipation in a large reactor can lead to temperature spikes, significantly accelerating the formation of this inactive byproduct.

    • Solution: Implement strict temperature control. Pre-cool the reactor jacket and add the carbodiimide reagent portion-wise or as a solution at a controlled rate to manage the exotherm. Maintain the reaction temperature at 0 °C or below during the activation and coupling steps.[3]

  • Delayed Nucleophilic Attack: If the amine nucleophile is sterically hindered or has low reactivity, the O-acylisourea intermediate has a longer lifetime, increasing the likelihood of rearrangement.

    • Solution: Utilize a nucleophilic catalyst or additive, such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[7] These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable against intramolecular rearrangement but highly reactive towards the amine, effectively minimizing the window for N-acylurea formation.[3]

dot

Figure 1: Competing Reaction Pathways with Carbodiimides Carboxylic_Acid R-COOH (N-Methylglycine) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (High Temp, Slow Amine Attack) Desired_Product Desired Amide Product O_Acylisourea->Desired_Product + Amine (Fast) Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive Amine Amine (1-Benzylpiperazine) HOBt_Oxyma Additive (HOBt / Oxyma) Active_Ester->Desired_Product + Amine (Very Fast)

Caption: Competing reaction pathways in carbodiimide-mediated coupling.

Q3: I'm using a uronium salt (e.g., HATU, HBTU) and see a byproduct from the guanidinylation of 1-benzylpiperazine. Why does this happen?

Answer:

This side reaction is characteristic of uronium/aminium-based coupling reagents like HBTU and HATU. These reagents can react directly with the amine nucleophile (1-benzylpiperazine) to form a stable guanidinium species.[8] This side reaction effectively "caps" the amine, rendering it unable to participate in the desired amide bond formation and terminating the reaction for that molecule.

Root Cause & Mitigation Strategy:

  • Reaction Order: The issue arises when the coupling reagent, carboxylic acid, and amine are all mixed together simultaneously. The amine can compete with the carboxylic acid for reaction with the coupling reagent.

    • Solution: Implement a pre-activation step.[8] First, dissolve the carboxylic acid (N-methylglycine) and the coupling reagent (e.g., HATU) in the solvent along with the base (e.g., DIPEA). Allow this mixture to stir for a few minutes (5-15 min) to ensure the complete formation of the active ester intermediate. Only after this pre-activation period should you add the 1-benzylpiperazine. This ensures the coupling reagent is consumed before the primary amine nucleophile is introduced, eliminating the possibility of guanidinylation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors in choosing a coupling reagent for scale-up?

Answer:

The ideal coupling reagent for a pilot or manufacturing scale is not always the one with the highest reactivity on the bench. The decision involves a balance of efficacy, safety, cost, and process robustness.

Parameter Carbodiimides (e.g., EDC) Phosphonium Salts (e.g., PyBOP) Uronium/Aminium Salts (e.g., HATU)
Cost Generally low to moderate.High.High.
Byproduct Water-soluble urea (for EDC), easy to remove via aqueous workup.[3] Insoluble DCU (for DCC), requires filtration.[9]Phosphine oxides.Tetramethylurea.
Safety Concerns Skin sensitizers. DCC is highly toxic.BOP produces carcinogenic HMPA as a byproduct and is largely avoided in industry.[10]Generally safer than BOP. Some reagents like HATU have explosive properties and require careful handling.
Common Side Reactions N-acylurea formation, epimerization (can be suppressed with additives).[3][11]Minimal racemization.Guanidinylation of the amine if not pre-activated.[8]
Recommendation Often preferred for scale-up due to low cost and the easy removal of the EDC-urea byproduct during aqueous workup.[3]Used for very challenging couplings where other reagents fail.Excellent for difficult couplings, but cost and potential side reactions require careful process control.
Q2: How critical is the choice of base and solvent for minimizing side reactions?

Answer:

The choice of base and solvent is crucial as it dictates reagent solubility, reaction kinetics, and the prevalence of base-catalyzed side reactions.

  • Solvent: The solvent must fully dissolve all reactants and intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[9] For scale-up, consider greener solvent alternatives like Acetonitrile (ACN) or 2-MeTHF if the solubility and reactivity profiles are acceptable. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and consume the coupling reagent.[9]

  • Base: A non-nucleophilic organic base is required to neutralize acid salts and facilitate the reaction.

    • N,N-Diisopropylethylamine (DIPEA): The most common choice. Its steric bulk prevents it from acting as a nucleophile.

    • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes used in cases where racemization is a significant concern.[3]

    • Excess Base: Using a large excess of a strong tertiary amine base can promote side reactions, particularly epimerization of chiral centers by abstracting the alpha-proton.[11] Stoichiometry should be carefully controlled (typically 2-3 equivalents).

Recommended Scale-Up Protocol

This protocol utilizes EDC and OxymaPure, a combination favored for its safety profile, efficiency, and process-friendly workup.

Protocol: Scaled-Up Synthesis using EDC/OxymaPure

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging:

    • Charge the reactor with 1-benzylpiperazine (2.5 equivalents) and anhydrous Dichloromethane (DCM).

    • Begin agitation and cool the solution to 0-5 °C using a reactor jacket.

  • Acid Activation (in a separate vessel):

    • In a separate, dry, inerted vessel, dissolve N-methylglycine (1.0 equivalent) and OxymaPure (1.2 equivalents) in anhydrous DCM.

    • Cool this solution to 0-5 °C.

    • Slowly add EDC-HCl (1.2 equivalents) to the N-methylglycine/OxymaPure solution.

    • Stir this "activated acid" solution at 0-5 °C for 15-20 minutes.

  • Controlled Addition:

    • Slowly add the activated acid solution from the second vessel to the main reactor containing the 1-benzylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, LC-MS).

  • Workup:

    • Once complete, begin the aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove excess 1-benzylpiperazine, followed by a dilute base (e.g., saturated NaHCO₃) to remove excess acid and OxymaPure, and finally with brine.

    • The water-soluble EDC-urea byproduct will be removed during these aqueous washes.[3]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.

dot

Figure 2: Troubleshooting Workflow for Scale-Up Start Reaction Scaled-Up Check_Purity Analyze Crude Product (HPLC / LC-MS) Start->Check_Purity High_Purity High Purity (>95%) Proceed to Isolation Check_Purity->High_Purity Yes Low_Purity Low Purity / High Impurity Check_Purity->Low_Purity No Identify_Byproduct Identify Major Byproduct(s) (Mass Spec) Low_Purity->Identify_Byproduct Bis_Acylation Bis-Acylation Detected Identify_Byproduct->Bis_Acylation MW = Desired + Acid - H₂O N_Acylurea N-Acylurea Detected Identify_Byproduct->N_Acylurea MW = Desired + EDC Guanidinylation Guanidinylation Detected Identify_Byproduct->Guanidinylation MW = Amine + Reagent Fragment Other Other / Unidentified Identify_Byproduct->Other Unknown MW Sol_Bis Solution: 1. Increase piperazine excess 2. Slow addition of activated acid 3. Lower addition temperature Bis_Acylation->Sol_Bis Sol_Urea Solution: 1. Improve reactor cooling 2. Add EDC at 0°C or below 3. Ensure use of HOBt/Oxyma N_Acylurea->Sol_Urea Sol_Guan Solution: 1. Implement pre-activation step 2. Add amine only after acid activation Guanidinylation->Sol_Guan Sol_Other Consult Process Chemistry Team Other->Sol_Other

Caption: A decision tree for troubleshooting common side reactions.

References

  • Epimerisation in Peptide Synthesis. PMC, National Institutes of Health. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Available at: [Link]

  • Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Peptide Side Reactions. Peptide Chemistry | Tools, Guides & Insights. Available at: [Link]

  • US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents.
  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Available at: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available at: [Link]

  • How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap Eureka. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. SynOpen. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC, National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances (RSC Publishing). Available at: [Link]

  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. ResearchGate. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. Available at: [Link]

  • The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. ResearchGate. Available at: [Link]

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents.
  • Synthesis of 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine as a Novel Potential Cholinesterase Inhibitor. Asian Journal of Chemistry. Available at: [Link]

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Optimization

Flash chromatography purification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Welcome to the Technical Support Center for the purification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine . This hub is designed for researchers and drug development professionals facing chromatographic cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine . This hub is designed for researchers and drug development professionals facing chromatographic challenges with highly basic, multi-nitrogenous compounds.

Below, you will find a mechanistic breakdown of the purification challenges, an interactive troubleshooting guide, self-validating standard operating protocols (SOPs), and comparative performance data.

Part 1: Executive Diagnostic & Mechanistic Root Cause

The Chemical Challenge: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a highly polar molecule containing three distinct nitrogen centers:

  • A tertiary amine on the benzylpiperazine moiety.

  • A non-basic amide-like nitrogen (oxoethyl linker).

  • A highly basic secondary N-methylamine group.

When utilizing standard normal-phase flash chromatography, the stationary phase (bare silica gel, SiO₂) acts as a Brønsted acid with a pKa of approximately 4.5 to 5.0[1]. The basic secondary and tertiary amines in your target molecule undergo severe acid-base interactions with these acidic silanol groups (Si-OH)[2][3]. This ionic attraction leads to irreversible adsorption, massive yield loss, and severe peak tailing[1][4]. To successfully purify this compound, the chromatographic system must be engineered to either neutralize the silica surface or bypass it entirely[5].

Part 2: Visual Workflow & Decision Matrix

PurificationWorkflow Start Crude Amine Mixture Decision Select Stationary Phase Start->Decision BareSilica Bare Silica (SiO2) Decision->BareSilica Standard AmineSilica Amine-Functionalized (NH2) Decision->AmineSilica Tailing Issues RevPhase Reversed-Phase (C18) Decision->RevPhase Highly Polar Mod_Silica Add 1-5% TEA/NH4OH BareSilica->Mod_Silica Mod_Amine No Modifier Needed AmineSilica->Mod_Amine Mod_RP Alkaline Mobile Phase RevPhase->Mod_RP Success Pure Target Amine Mod_Silica->Success Mod_Amine->Success Mod_RP->Success

Decision matrix for selecting the optimal flash chromatography workflow for basic amines.

Part 3: Troubleshooting Guide & FAQs

Q: My compound is streaking down the column and co-eluting with impurities on bare silica. How do I fix this? A: Streaking is the hallmark of unmitigated silanol-amine interactions[2]. You must add a competing base to your mobile phase. Incorporating 0.1% to 2% (v/v) Triethylamine (TEA) or ammonium hydroxide into a Dichloromethane (DCM) / Methanol (MeOH) gradient neutralizes the acidic silanols[2][4][5]. The modifier acts sacrificially, occupying the active acidic sites so your target amine can elute as a sharp band[5].

Q: I added 5% TEA, but my compound is now eluting entirely in the solvent front with no separation. What happened? A: Methanol and ammonia/TEA are extremely polar and possess immense displacement power[3]. If the concentration of the modifier is too high, it completely desorbs all polar compounds simultaneously, collapsing the separation[3]. Solution: Reduce the modifier concentration to 0.1%–0.5% and lower the initial Methanol percentage. Alternatively, switch to an amine-functionalized silica column, which eliminates the need for aggressive solvent mixtures[3][6].

Q: Is TLC reliable for predicting the flash gradient for this specific molecule? A: Yes, but only if the TLC plate matches the column chemistry. If you are using an amine-functionalized column, you must develop your method on amine-functionalized TLC plates to accurately predict retention times (aiming for an Rf of ~0.2–0.3)[4][6][7]. Running standard silica TLC for an amine column will yield completely inaccurate Rf values due to the differing selectivity[6].

Q: Can I use basic alumina instead of silica to avoid the acid-base interaction? A: Yes, basic alumina provides a basic/neutral medium that avoids the acidic silanol issue and can be highly effective for amine purification[8]. However, alumina has a lower loading capacity compared to silica and can cause certain compounds to stick irreversibly, so a small-scale test is mandatory[8][9].

Part 4: Self-Validating Standard Operating Protocols (SOPs)

SOP 1: Normal Phase Chromatography with Amine-Functionalized Silica (Recommended)

Causality: Amine-functionalized silica (aminopropyl bonded phase) provides a slightly basic surface (pKa ~9.8), inherently repelling basic compounds and masking the underlying silanols[3][4]. This allows the use of simple, non-polar solvent gradients without the need for basic additives[6].

  • Column Selection: Select an appropriately sized amine-functionalized flash column based on a 1:30 to 1:50 sample-to-silica ratio[3][7].

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane or Heptane[3]. Treat the column entirely as a normal phase system[6].

  • Sample Loading: Dissolve the crude N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in a minimum volume of DCM. If solubility is poor, dry load the sample onto Celite.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 10–15 CV[3].

  • Self-Validation Step: Spot the collected fractions on an amine-functionalized TLC plate. Develop the plate and stain with Ninhydrin. Because your target molecule contains a secondary N-methylamine, it will yield a positive (purple/pink) Ninhydrin stain, whereas any tertiary amine byproducts will not stain[9]. This provides immediate orthogonal validation of the target fraction before LC-MS analysis.

SOP 2: Reversed-Phase (C18) Flash Chromatography

Causality: Reversed-phase separates based on lipophilicity. By using an alkaline mobile phase, the basic amines are kept in their unprotonated (free-base) form. This drastically increases their hydrophobicity and retention on the C18 phase, leading to successful purification and higher loading capacities[1].

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% TEA) and Mobile Phase B (Acetonitrile + 0.1% TEA)[1].

  • Equilibration: Equilibrate the C18 column with 5% B for 3 CV.

  • Elution: Apply a gradient from 5% B to 60% B over 15 CV[1].

  • Self-Validation Step: Perform analytical LC-MS matching the preparative gradient. Ensure the analytical method uses the exact same alkaline pH buffer; otherwise, the protonated analytical sample will elute much earlier than the preparative free-base sample, leading to misidentification[1].

Part 5: Quantitative Data & Method Comparison

ParameterBare Silica (SiO₂)Amine-Functionalized (NH₂)Reversed-Phase (C18)
Stationary Phase Chemistry Acidic (Brønsted acid)Basic (Aminopropyl bonded)Hydrophobic (Alkyl chain)
Mobile Phase System DCM / MeOHHexane / EtOAcWater / Acetonitrile
Modifier Required Yes (0.1–2% TEA/NH₄OH)NoYes (0.1% TEA or high pH)
Peak Shape Prone to severe tailingSharp, symmetricalSharp, symmetrical
Post-Run Processing Difficult (Modifier removal)Easy (Volatile solvents)Moderate (Aqueous removal)

References

  • [1] Title: How do I purify ionizable organic amine compounds using flash column chromatography?. Source: Biotage. URL: [Link]

  • [5] Title: Successful Flash Chromatography. Source: Wake Forest University. URL: [Link]

  • [3] Title: Is there an easy way to purify organic amines?. Source: Biotage. URL: [Link]

  • [7] Title: SOP: FLASH CHROMATOGRAPHY. Source: University of Cape Town. URL: [Link]

  • [8] Title: Flash Column Chromatography. Source: University of Rochester. URL: [Link]

  • [9] Title: Amine workup. Source: Reddit (r/Chempros). URL: [Link]

  • [6] Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Source: Teledyne ISCO. URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

LC-MS/MS Validation of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in Plasma: A Comprehensive Comparison Guide

Executive Summary The quantification of small-molecule therapeutics and their metabolites in biological matrices is a critical bottleneck in pharmacokinetic (PK) evaluation. N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small-molecule therapeutics and their metabolites in biological matrices is a critical bottleneck in pharmacokinetic (PK) evaluation. N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS: 900641-44-3) presents a unique bioanalytical challenge. Its structure features a lipophilic benzyl ring, a polar amide carbonyl, and two highly basic centers: a tertiary piperazine nitrogen and a secondary methylamine.

This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS method. By understanding the physical chemistry of the molecule, we demonstrate how Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Biphenyl chromatography outperforms traditional alternatives, fully satisfying the rigorous standards set by the [1] and the [2].

Sample Preparation Strategy: The Causality of Clean-Up

The primary obstacle in LC-MS/MS bioanalysis is ion suppression caused by endogenous plasma components—specifically glycerophospholipids. We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and MCX SPE.

Mechanistic Comparison
  • Protein Precipitation (PPT): While fast, PPT merely crashes out large proteins, leaving soluble phospholipids in the extract. This results in severe signal quenching at the electrospray ionization (ESI) source.

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT but struggles to yield high recoveries for this specific molecule due to the polar amide group, which limits partitioning into purely non-polar organic solvents.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the superior choice. At physiological pH, both the piperazine ( pKa​≈7.8 ) and methylamine ( pKa​≈9.8 ) nitrogens are protonated. Acidifying the plasma ensures 100% cationic state. The MCX sorbent captures the molecule via strong ionic bonds to sulfonic acid groups. The Causality: Because the analyte is ionically anchored, we can aggressively wash the sorbent with 100% methanol. This completely strips away hydrophobic phospholipids without eluting the analyte, virtually eliminating [3].

Data Comparison: Extraction Performance

Table 1: Performance metrics of extraction techniques for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (n=6).

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 5.1-45.2 ± 8.4 (Suppression)Poor
Liquid-Liquid Extraction (LLE) 68.5 ± 7.2-12.5 ± 4.1Moderate
MCX SPE (Optimized) 94.8 ± 3.2 -4.1 ± 2.0 (Negligible) Excellent

Chromatographic Strategy: Overcoming Early Elution

Basic compounds often suffer from poor peak shape (tailing) and early elution on standard C18 columns due to secondary interactions with residual surface silanols and high polarity.

Column Chemistry Comparison
  • Standard C18: Relies solely on hydrophobic dispersion forces. The polar amide and basic amines cause the molecule to elute too close to the solvent front, risking interference from unretained salts.

  • Biphenyl Stationary Phase: A Biphenyl column introduces π−π (pi-pi) interactions. The Causality: The electron-dense biphenyl rings on the stationary phase interact strongly with the analyte's benzyl ring. This orthogonal retention mechanism dramatically increases the retention factor ( k′ ), moving the analyte into a cleaner chromatographic window and yielding a perfectly symmetrical peak.

Data Comparison: Chromatographic Metrics

Table 2: Comparison of LC column chemistries (Isocratic 40% Acetonitrile, 0.1% Formic Acid).

Column Chemistry (50 x 2.1 mm)Retention Time (min)Peak Asymmetry ( Tf​ )Signal-to-Noise (S/N) at LLOQ
Standard C18 1.21.85 (Severe Tailing)150
HILIC 4.51.5085
Biphenyl 3.8 1.05 (Symmetrical) 420

Optimized Experimental Protocol

To ensure a self-validating system , this protocol utilizes a stable-isotope labeled internal standard (SIL-IS, e.g., Analyte- d3​ ). Because the SIL-IS co-elutes exactly with the analyte, any localized matrix effect or extraction loss is proportionally applied to both, keeping the area ratio constant and ensuring absolute trustworthiness in every injection.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well collection plate. Add 10 µL of SIL-IS (500 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water and vortex for 2 minutes. (Purpose: Disrupts protein binding and fully protonates the basic amines).

  • SPE Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. (Purpose: Removes salts and polar endogenous interferences).

  • Organic Wash: Wash with 1 mL of 100% Methanol. (Purpose: Elutes neutral lipids and glycerophospholipids while the analyte remains ionically bound).

  • Basic Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Purpose: The high pH > 11 neutralizes the basic amines, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI Positive (+), Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 248.2 91.1 (Primary Quantifier; Benzyl cleavage); m/z 248.2 158.1 (Qualifier).

Bioanalytical Workflow Visualization

SPE_Workflow N1 Plasma Sample + IS (N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine) N2 Acidification (2% H3PO4) (Protonate basic amines) N1->N2 N3 Mixed-Mode Cation Exchange (MCX) SPE Loading N2->N3 N4 Aqueous Wash (2% FA) (Remove salts & proteins) N3->N4 N5 Organic Wash (100% MeOH) (Elute neutral lipids/phospholipids) N4->N5 N6 Basic Elution (5% NH4OH in MeOH) N5->N6 N7 Evaporation (N2) & Reconstitution N6->N7 N8 LC-MS/MS Analysis (Biphenyl Column, ESI+) N7->N8

Optimized MCX SPE workflow for basic piperazine derivatives in plasma.

Method Validation Results

The optimized MCX-Biphenyl method was validated over a linear range of 1.0 to 100.0 ng/mL. The data below demonstrates strict adherence to the ±15% acceptance criteria (±20% for LLOQ) mandated by regulatory agencies.

Table 3: Intra- and Inter-Assay Precision and Accuracy (n=6 per level, 3 independent batches).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1.0) 6.8104.28.1106.5
LQC (3.0) 4.298.55.597.2
MQC (50.0) 3.1101.44.0102.1
HQC (80.0) 2.599.83.2100.5

Conclusion: By aligning the sample preparation chemistry (MCX) with the analyte's pKa​ , and leveraging orthogonal chromatographic retention ( π−π interactions), this method provides a rugged, interference-free, and highly reproducible assay for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine in human plasma.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

Validation

Validating purity of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine using quantitative NMR

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of complex pharmaceutical intermediates. Executive Summary: The Analytical Challenge of Pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of complex pharmaceutical intermediates.

Executive Summary: The Analytical Challenge of Piperazine Derivatives

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a highly functionalized molecule featuring an aromatic benzyl group, a piperazine core, an amide linkage, and a secondary amine. In drug development, validating the absolute purity of such intermediates is critical. Traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection often falls short because potential synthetic impurities (e.g., unreacted aliphatic amines or piperazine precursors) lack strong UV chromophores, leading to an overestimation of purity[1].

Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this by offering a direct, primary method of quantification. Because the NMR signal intensity is directly proportional to the number of nuclear spins, qNMR provides an absolute molar mass fraction without requiring identical reference standards for the analyte or its impurities[2].

Comparative Analysis: qNMR vs. HPLC-UV

To objectively evaluate performance, a commercial batch of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine was analyzed using both qNMR and a validated HPLC-UV method.

Table 1: Performance Comparison for Purity Assessment

Analytical ParameterQuantitative ¹H-NMR (qNMR)HPLC-UV (Area %)
Purity Result 98.4% ± 0.2%99.6% ± 0.1%
Quantification Basis Absolute Molar Mass FractionRelative UV Absorbance
Reference Standard Universal IS (e.g., Maleic Acid)Compound-Specific Standard
Aliphatic Impurity Detection Yes (Universal for Protons)No (Requires Chromophore)
Precision (RSD) < 0.5%< 0.1%
Limit of Detection (LOD) ~0.1%~0.01%
Analysis Time ~15 minutes per sample~30 minutes per run

Data Interpretation: The discrepancy in purity (98.4% via qNMR vs. 99.6% via HPLC) highlights a common vulnerability in chromatographic methods. HPLC overestimates the purity because it fails to detect non-UV active aliphatic impurities[3]. qNMR, being a universal detector for proton-bearing species, captures these impurities and provides a true absolute mass fraction[4].

Experimental Design & Causality (E-E-A-T)

A robust qNMR method is not just a sequence of steps; it requires a deep understanding of the physical chemistry governing nuclear spins.

Internal Standard (IS) Selection

The chosen internal standard must be highly pure, stable, and exhibit resonance signals that do not overlap with the analyte[5].

  • Analyte Profile: N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine exhibits aromatic protons (~7.2–7.4 ppm) and a complex aliphatic region (~2.3–3.6 ppm) corresponding to the piperazine ring, benzyl-CH₂, acetyl-CH₂, and N-CH₃ groups.

  • IS Choice: Maleic Acid is selected as the ideal IS.

  • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆. This perfectly isolates the IS signal from both the aromatic and aliphatic regions of the analyte, preventing integration overlap and ensuring quantitative accuracy[6].

Acquisition Parameters
  • Relaxation Delay (D1): Set to at least 5×T₁ (longitudinal relaxation time) of the slowest relaxing proton.

  • Causality: A delay of 5×T₁ ensures that >99.3% of the nuclear spins return to thermal equilibrium before the next pulse. Failing to allow complete relaxation results in signal saturation, which artificially deflates the integral and ruins quantification[6].

  • Signal-to-Noise Ratio (S/N): Must exceed 250:1.

  • Causality: High S/N is mathematically required to achieve an integration precision with less than 1% error[7][8].

Self-Validating qNMR Protocol

To ensure absolute trustworthiness, this protocol employs a self-validating system . By independently calculating the purity using two different analyte peaks, we can mathematically prove the absence of hidden, co-eluting impurities[7].

Step 1: Gravimetric Preparation

  • Using a calibrated microbalance (d=0.01 mg), accurately weigh ~20.00 mg of the analyte and ~5.00 mg of certified Maleic Acid (IS).

  • Causality: qNMR is fundamentally a mass-balance technique. Gravimetric precision is the single most critical source of error; any weighing inaccuracy directly propagates into the final purity calculation.

Step 2: Dissolution

  • Transfer both powders quantitatively into a vial and add 0.6 mL of high-purity DMSO-d₆.

  • Vortex thoroughly to ensure complete homogeneity, preventing line broadening caused by undissolved particulates[6]. Transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition

  • Tune and match the probe, and shim the magnet carefully to achieve sharp signals (linewidth < 1 Hz).

  • Acquire the ¹H-NMR spectrum using a 90° excitation pulse for maximum signal[8].

  • Set the D1 delay to 60 seconds (ensuring D1 > 5×T₁) and acquire 16 to 64 scans until the S/N ratio exceeds 250:1.

Step 4: Spectral Processing

  • Apply a precise manual phase correction (zero and first order) and a polynomial baseline correction.

  • Integrate the Maleic Acid IS peak at 6.26 ppm (2H).

  • Integrate the analyte's Benzyl-CH₂ singlet at ~3.5 ppm (2H) and the N-CH₃ singlet at ~2.3 ppm (3H).

Step 5: Self-Validation & Calculation Calculate the absolute purity ( Px​ ) using the standard qNMR equation for both analyte peaks independently:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

  • Validation Check: Compare the purity calculated from the Benzyl-CH₂ peak against the purity calculated from the N-CH₃ peak. If the difference ( Δ Purity) is < 0.5% , the measurement is internally validated. This proves no hidden impurities are co-resonating under either selected peak.

Workflow Visualization

qNMR_Validation N1 1. Gravimetric Prep Microbalance Weighing N2 2. IS Selection Maleic Acid (6.26 ppm) N1->N2 N3 3. NMR Acquisition D1 > 5xT1, 90° Pulse N2->N3 N4 4. Spectral Processing Phase & Baseline Correct N3->N4 N5 5. Multi-Peak Integration Benzyl-CH2 & N-CH3 N4->N5 N6 6. Self-Validation Δ Purity < 0.5% N5->N6

Step-by-step qNMR workflow for absolute purity determination and internal validation.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at: [Link]

  • ResearchGate. "Purity comparison by NMR and HPLC". Available at: [Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". Available at: [Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine: A Risk-Based Approach to Personal Protective Equipment

Introduction: As a novel research chemical, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine lacks a comprehensive, publicly available toxicological profile. This guide provides essential safety and handling proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel research chemical, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine lacks a comprehensive, publicly available toxicological profile. This guide provides essential safety and handling protocols derived from a structural analysis of the molecule and data from analogous compounds. The core principle of this directive is to treat the compound as hazardous and possessing unknown toxicity, ensuring the highest level of protection for all laboratory personnel. Our approach is built on explaining the causality behind each safety recommendation, creating a self-validating system of protocols that empowers researchers to work safely and effectively.

Part 1: Hazard Analysis and Risk Assessment

The chemical structure of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine incorporates several functional groups that are known to confer specific hazards. Our risk assessment is therefore based on the potential dangers associated with its piperazine core and N-methylamine substituent.

  • Piperazine Moiety: Piperazine and its derivatives are well-documented as being corrosive and capable of causing severe skin burns and eye damage.[1][2][3] They are also recognized as potential respiratory and skin sensitizers, meaning repeated exposure can lead to allergic reactions.[1][3][4]

  • Amine Substituents: Aliphatic amines can be corrosive, alkaline, and may present significant health risks upon inhalation, skin contact, or eye contact.[5] The N-benzylmethylamine portion of the molecule suggests a potential for skin and eye burns, similar to related compounds like benzylamine and N-benzylmethylamine.[6][7][8]

Given these structural alerts, all handling procedures must assume the compound is corrosive, a potential sensitizer, and harmful if swallowed, inhaled, or absorbed through the skin.

Table 1: Anticipated Hazard Summary
Hazard ClassAnticipated EffectRationale based on Structural Analogs
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][6]Piperazine and benzylamine analogs are known corrosives.[1][7]
Serious Eye Damage Causes serious, potentially permanent eye damage.[3][6]Piperazine derivatives are known to be corrosive to the eyes.[2][6]
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][3]Piperazine is a known skin and respiratory sensitizer.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.The combined functionalities suggest moderate toxicity.[3]

Part 2: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard; it is not a substitute for robust engineering controls.[9] All manipulations of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7]

Step-by-Step PPE Selection and Use

1. Eye and Face Protection: The First Line of Defense

  • Mandatory Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses are the minimum requirement.[10]

  • Direct Handling: When handling this compound in any form (solid or liquid), chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection against splashes, mists, and dust compared to safety glasses.[9]

  • Elevated Risk Scenarios: For operations with a higher risk of splashing—such as handling quantities greater than 1 liter, working with heated solutions, or conducting reactions under pressure—a full-face shield must be worn over chemical splash goggles.[10] A face shield alone is insufficient and must always be paired with primary eye protection.[10]

2. Skin and Body Protection: A Comprehensive Barrier

  • Laboratory Coat: A flame-resistant lab coat is required for all laboratory work.[10][11] Ensure the coat is fully buttoned with sleeves rolled down.

  • Chemical Apron: For tasks involving significant quantities of corrosive liquids or where splashes are likely, a chemically resistant apron (e.g., made of rubber or neoprene) should be worn over the lab coat.[9]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory.[11] No exposed skin on the legs or feet is permissible.

3. Hand Protection: Selecting the Right Glove The principle of "double-gloving" is strongly recommended for handling this compound to provide a robust barrier and a clear indication of contamination. No single glove material protects against all chemicals indefinitely.[9]

  • Inner Glove: A standard disposable nitrile glove. This layer provides dexterity and a preliminary barrier.

  • Outer Glove: A thicker, more chemically resistant glove should be worn over the nitrile glove. The choice depends on the duration and nature of the task.

    • For incidental contact (e.g., weighing, preparing dilute solutions): A heavy-duty nitrile glove (e.g., >8 mil thickness) is appropriate.

    • For extended contact or immersion (e.g., synthesis, purification, spill clean-up): Use more robust reusable gloves such as butyl rubber or neoprene.[9]

  • Glove Integrity: Always inspect gloves for holes or signs of degradation before use.[9]

  • Immediate Action on Contamination: Disposable gloves offer very limited protection against direct chemical contact. If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.[9] Never touch clean surfaces like door handles, computers, or notebooks with gloved hands.[9]

Table 2: Task-Based Glove Selection Summary
TaskRecommended Outer GloveRationale
Weighing Solid Compound Heavy-Duty Nitrile (>8 mil)Protects against incidental contact with solid particles.
Preparing Solutions Heavy-Duty Nitrile (>8 mil)Protects against minor splashes of potentially corrosive solutions.
Running Reactions/Transfers Butyl Rubber or NeopreneProvides enhanced protection for longer duration tasks and higher splash risk.
Spill Cleanup Butyl Rubber or NeopreneMaximum protection required for handling concentrated, uncontrolled material.

Part 3: Operational and Disposal Plans

Safe Handling and Spill Management Workflow
  • Preparation: Before handling, ensure an appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand), waste bags, and forceps is readily available.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfers: Use appropriate tools (spatulas, pipettes) to minimize the generation of dust or aerosols.

  • Spill Response:

    • In the event of a small, contained spill, ensure adequate ventilation and wear the full PPE ensemble described above (double gloves, goggles, face shield, lab coat).[12]

    • Contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a designated, sealed waste container.[12]

    • Clean the spill area thoroughly.

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_control 3. Engineering Control Start Assess Task (Quantity, Physical State, Splash Risk) Base_PPE Minimum PPE: - Safety Glasses - Lab Coat - Long Pants, Closed-Toe Shoes Start->Base_PPE Entering Lab Handling_PPE Handling Compound: - Chemical Goggles - Double Gloves (Nitrile + Heavy Nitrile/Butyl) - Flame-Resistant Lab Coat Start->Handling_PPE Direct Handling High_Risk_PPE High Splash Risk: - Add Face Shield (over goggles) - Add Chemical Apron Handling_PPE->High_Risk_PPE Large Volume or High Splash Potential Fume_Hood Work in Chemical Fume Hood Handling_PPE->Fume_Hood High_Risk_PPE->Fume_Hood

Caption: A workflow for selecting appropriate PPE based on the assessed risk of the laboratory task.

Waste Disposal Plan

Amine-containing chemical waste is considered hazardous and must not be disposed of in standard trash or down the drain.[13][14] Improper disposal can cause significant environmental harm.[13]

  • Segregation: All materials that come into contact with N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine are to be considered contaminated waste. This includes:

    • Gloves, weigh boats, and pipette tips.[12]

    • Paper towels and absorbent materials used for cleanup.

    • Empty reagent containers.

    • Solutions and reaction mixtures containing the compound.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant, and sealable hazardous waste container.

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Institutional Protocol: Adhere strictly to your institution's Environmental Health and Safety (EHS) office procedures for chemical waste disposal.[12] This typically involves scheduling a pickup and providing an accurate description of the waste contents.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • University of Houston Environmental Health & Safety Services. Personal Protective Equipment. Available at: [Link]

  • University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment. Available at: [Link]

  • Princeton University Office of Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: Piperazine. Available at: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Available at: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts. Available at: [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzylamine. Available at: [Link]

  • Loba Chemie. Material Safety Data Sheet: N-Benzyl Methylamine. Available at: [Link]

Sources

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